13-Methyltetradecanoic acid-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H30O2 |
|---|---|
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
14,14,14-trideuterio-13-(trideuteriomethyl)tetradecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/i1D3,2D3 |
Clave InChI |
ZOCYQVNGROEVLU-WFGJKAKNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Isotopic Purity of 13-Methyltetradecanoic Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid, an iso-branched saturated fatty acid, has garnered significant interest in the scientific community for its biological activities, including its potential as an anti-cancer agent. The deuterated analog, 13-Methyltetradecanoic acid-d6, serves as a crucial internal standard for mass spectrometry-based quantitative analysis in metabolic studies, pharmacokinetics, and lipidomics. Its utility is fundamentally dependent on its isotopic purity, which dictates the accuracy and reliability of experimental results. This technical guide provides a comprehensive overview of the isotopic purity of this compound, including methodologies for its determination and relevant biological context.
While specific supplier data for the isotopic purity of this compound is not publicly available, this guide outlines the standard industry practices and analytical techniques used to ascertain the isotopic enrichment of deuterated compounds.
Quantitative Data Summary
The isotopic purity of a deuterated compound like this compound is a critical quality attribute. It is typically determined by the manufacturer and reported on the Certificate of Analysis. The data is generally presented in a table summarizing the distribution of isotopic species.
Table 1: Representative Isotopic Purity Data for a Deuterated Compound
| Isotopic Species | Abbreviation | Relative Abundance (%) |
| Non-deuterated | d0 | < 1 |
| Monodeuterated | d1 | < 1 |
| Dideuterated | d2 | < 1 |
| Trideuterated | d3 | < 2 |
| Tetradeuterated | d4 | < 5 |
| Pentadeuterated | d5 | < 10 |
| Hexadeuterated | d6 | > 98 |
Note: The values presented in this table are illustrative. Actual values for a specific batch of this compound must be obtained from the supplier's Certificate of Analysis.
Experimental Protocols
The determination of isotopic purity for deuterated compounds is primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 1: Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the relative abundance of each isotopic species of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards if absolute quantification is required.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS)).
-
-
Data Acquisition:
-
Acquire the mass spectrum of the sample in full scan mode.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the different isotopic species (d0 to d6).
-
Calculate the area under each peak.
-
The isotopic purity is expressed as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
-
Calculation: Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] * 100
-
Protocol 2: Isotopic Purity and Positional Analysis by NMR Spectroscopy
Objective: To confirm the positions of deuterium (B1214612) labeling and assess the overall isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of this compound in a deuterated solvent suitable for NMR (e.g., chloroform-d, methanol-d4).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration provides qualitative confirmation of labeling.
-
Acquire a deuterium (²H) NMR spectrum to directly observe the deuterium signals.
-
Quantitative NMR (qNMR) methods can be employed for a more precise determination of isotopic enrichment by comparing the integral of the deuterium signal to that of a known internal standard.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the degree of deuteration at a specific position can be estimated by the reduction in the integral of the corresponding proton signal compared to a non-deuterated standard.
-
In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the labeling positions. The integral of these signals is proportional to the amount of deuterium at each site.
-
Signaling Pathway and Experimental Workflow
13-Methyltetradecanoic acid has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Understanding these pathways is crucial for researchers utilizing its deuterated form in related studies.
A Technical Guide to 13-Methyltetradecanoic Acid-d6: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a branched-chain saturated fatty acid.[1] Its deuterated form, 13-Methyltetradecanoic acid-d6, is a valuable tool in metabolic research, particularly in studies involving lipid metabolism and as an internal standard in mass spectrometry-based analyses. This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols to support its effective use in a laboratory setting.
Chemical and Physical Properties
The chemical and physical properties of 13-Methyltetradecanoic acid are summarized below. The molecular weight has been adjusted to reflect the presence of six deuterium (B1214612) atoms on the terminal isopropyl group.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄D₆O₂ | [1][2][3] |
| Molecular Weight | 248.44 g/mol | Calculated |
| CAS Number | 2485-71-4 (non-deuterated) | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | >97% (typical for commercial products) | [4] |
| Boiling Point (Normal) | 688.21 K (Joback Calculated) | [5] |
| Melting Point | Not explicitly stated, but solid at room temperature. | [3] |
| Water Solubility (log10WS) | -4.96 (Crippen Calculated) | [5] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 5.018 (Crippen Calculated) | [5] |
| IUPAC Name | 13-methyltetradecanoic acid | [2] |
| Synonyms | 13-Methylmyristic acid, Isopentadecanoic acid | [1][3] |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage Conditions: The non-deuterated form is typically stored at room temperature in its solid, neat form.[3] For long-term stability, especially when dissolved in a solvent, storage at -20°C is recommended to prevent degradation.
-
Stability: As a saturated fatty acid, it is relatively stable and not prone to oxidation under normal storage conditions. However, repeated freeze-thaw cycles of solutions should be avoided.
-
Incompatibilities: No specific incompatibilities are listed in the available safety data sheets, but it is good practice to avoid strong oxidizing agents.
Safety and Handling
Based on the safety data for the non-deuterated compound, the following precautions should be observed:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or fumes.[6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If symptoms persist, seek medical attention.[6][7]
Experimental Protocols
While specific protocols for this compound are not detailed in the search results, general procedures for the analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are applicable.
Sample Preparation (General)
A general workflow for the extraction and derivatization of fatty acids from a biological matrix for GC-MS analysis is outlined below.
Caption: General workflow for fatty acid analysis by GC-MS.
Gas Chromatography (GC)
-
Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase, is suitable for the separation of fatty acid methyl esters (FAMEs).
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to elute fatty acids of varying chain lengths.
-
Carrier Gas: Helium or hydrogen is commonly used.
-
Retention Index: The Kovats retention index on a standard polar column is reported as 2776 for the non-deuterated form.[1][8]
Mass Spectrometry (MS)
-
Ionization: Electron ionization (EI) is standard for GC-MS analysis of FAMEs, producing characteristic fragmentation patterns.
-
Detection: Selected ion monitoring (SIM) can be used for targeted quantification to enhance sensitivity and selectivity.
Biological Activity and Signaling Pathways
13-Methyltetradecanoic acid has been shown to induce apoptosis in certain cancer cells.[9] This biological activity is mediated through the modulation of key signaling pathways.
Regulation of AKT and MAPK Pathways
Studies have indicated that 13-Methyltetradecanoic acid inhibits the growth of human bladder cancer cells by inducing mitochondrial-mediated apoptosis. This is achieved through the regulation of the AKT and MAPK signaling pathways.[9]
Caption: Regulation of AKT and MAPK pathways by 13-Methyltetradecanoic acid.
In T-cell lymphomas, 13-Methyltetradecanoic acid has been shown to inhibit tumor cell growth by down-regulating phosphorylated AKT (p-AKT).[9] Cancerous cells can keep the AKT signaling pathway constitutively active, promoting cell survival. By down-regulating this pathway, 13-Methyltetradecanoic acid helps to restore normal apoptotic processes in these cancer cells.[9]
Synthesis
A method for the synthesis of the non-deuterated 13-Methyltetradecanoic acid has been described, which involves the elongation of an undecanoic acid chain using a Wittig reaction with isobutyraldehyde (B47883).[10][11][12][13] The synthesis of the deuterated analog would likely follow a similar pathway, utilizing a deuterated isobutyraldehyde as a key reagent.
Caption: Conceptual synthesis pathway for this compound.
Conclusion
This compound is a crucial tool for researchers in the fields of lipidomics and drug development. While specific data for the deuterated form is sparse, its chemical properties and stability are expected to be analogous to the well-characterized non-deuterated compound. Understanding its properties, handling requirements, and biological activities is essential for its effective application in scientific research. The information provided in this guide serves as a foundational resource to support these endeavors.
References
- 1. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13-methyltetradecanoic acid [webbook.nist.gov]
- 3. larodan.com [larodan.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 13-methyltetradecanoic acid (CAS 2485-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. 13-methyltetradecanoic acid [webbook.nist.gov]
- 9. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 12. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]
- 13. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [agris.fao.org]
Synthesis of 13-Methyltetradecanoic Acid-d6: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a plausible synthetic route for 13-Methyltetradecanoic acid-d6, a deuterated analog of the naturally occurring branched-chain fatty acid. The synthesis is designed for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols and a clear visualization of the chemical pathway. The proposed route leverages a Wittig reaction, a robust method for alkene synthesis, followed by hydrogenation and saponification to yield the desired isotopically labeled product. The incorporation of deuterium (B1214612) is achieved through the use of a commercially available deuterated precursor, ensuring a targeted and efficient labeling process.
Quantitative Data Summary
The following table summarizes the expected yields and purities for each step of the synthesis of this compound. These values are based on literature precedents for similar reactions and provide a benchmark for the successful execution of the synthesis.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| 1 | Oxidation | 2-Propanol-1,1,1,3,3,3-d6 | Isobutyraldehyde-d6 | 85-95 | >98 |
| 2 | Phosphonium (B103445) Salt Formation | 11-Bromoundecanoic acid | (10-Carboxydecyl)triphenylphosphonium bromide | 90-98 | >97 |
| 3 | Wittig Reaction | Isobutyraldehyde-d6 & Wittig Salt | 13-Methyltetradec-11-enoic acid-d6 | 60-70 | >95 |
| 4 | Hydrogenation | 13-Methyltetradec-11-enoic acid-d6 | This compound | 95-99 | >99 |
| - | Overall | 2-Propanol-d6 & 11-Bromoundecanoic acid | This compound | ~45-65 | >99 |
Experimental Protocols
Step 1: Oxidation of 2-Propanol-1,1,1,3,3,3-d6 to Isobutyraldehyde-d6
This procedure utilizes a mild oxidizing agent, Pyridinium (B92312) chlorochromate (PCC), to convert the deuterated secondary alcohol to the corresponding aldehyde while minimizing over-oxidation to the carboxylic acid.
Materials:
-
2-Propanol-1,1,1,3,3,3-d6 ((CD₃)₂CHOH)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Propanol-1,1,1,3,3,3-d6 in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution at room temperature. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.
-
Combine the organic filtrates and remove the solvent under reduced pressure. Caution: Isobutyraldehyde-d6 is volatile.
-
The crude product can be purified by distillation to afford pure Isobutyraldehyde-d6.
Step 2: Synthesis of (10-Carboxydecyl)triphenylphosphonium bromide
This step involves the formation of the phosphonium salt, the precursor to the Wittig reagent.
Materials:
-
11-Bromoundecanoic acid
-
Triphenylphosphine (PPh₃)
Procedure:
-
In a round-bottom flask, combine 11-bromoundecanoic acid and a slight molar excess (e.g., 1.1 equivalents) of triphenylphosphine.
-
Add acetonitrile as the solvent and heat the mixture to reflux.
-
Maintain the reflux for 24-48 hours, during which the phosphonium salt will precipitate out of the solution.
-
After cooling to room temperature, collect the white solid by filtration.
-
Wash the solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting (10-Carboxydecyl)triphenylphosphonium bromide under vacuum.
Step 3: Wittig Reaction to form 13-Methyltetradec-11-enoic acid-d6
The core carbon-carbon bond-forming step where the deuterated aldehyde is coupled with the Wittig reagent.
Materials:
-
(10-Carboxydecyl)triphenylphosphonium bromide
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Isobutyraldehyde-d6
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the (10-Carboxydecyl)triphenylphosphonium bromide in anhydrous DMF or THF in a dry flask under an inert atmosphere.
-
Cool the suspension in an ice bath and add a strong base, such as sodium methoxide (2 equivalents), portion-wise to generate the ylide. The solution will typically turn a deep orange or red color.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture back down in an ice bath and add a solution of Isobutyraldehyde-d6 in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 13-Methyltetradec-11-enoic acid-d6.
-
The crude product can be purified by column chromatography on silica gel.
Step 4: Hydrogenation to this compound
The double bond introduced by the Wittig reaction is saturated in this step to yield the final fatty acid carbon chain.
Materials:
-
13-Methyltetradec-11-enoic acid-d6
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) or Ethyl acetate (B1210297)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 13-Methyltetradec-11-enoic acid-d6 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of H₂ is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric.
-
Wash the Celite pad with the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound. The product is often of high purity at this stage and may not require further purification.
Mandatory Visualization
The following diagram illustrates the complete synthetic workflow for this compound.
Caption: Synthetic route for this compound.
Technical Guide: Certificate of Analysis for 13-Methyltetradecanoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for 13-Methyltetradecanoic acid-d6. A CoA is a critical document that verifies a product meets its predetermined specifications, ensuring quality, purity, and consistency for research and development applications.[1][2][3] This document outlines the typical data presented in a CoA for a deuterated standard, details the experimental methodologies used for analysis, and illustrates the workflow for generating such a certificate.
While a specific Certificate of Analysis for this exact lot is not publicly available, this guide has been constructed based on common practices for similar deuterated compounds and serves as an exemplary template.
Representative Certificate of Analysis
Product Name: this compound
CAS Number: 2485-71-4 (unlabeled)
Chemical Formula: C₁₅H₂₄D₆O₂
Molecular Weight: 248.46 g/mol
Lot Number: [Example Lot: XXXXXX]
The following table summarizes the analytical data for a representative batch of this compound.
| Test Parameter | Specification | Result | Method Reference |
| Identity | Conforms to Structure | Conforms | NMR, GC-MS |
| Chemical Purity (GC) | ≥ 98.0% | 99.2% | GC-MS Protocol |
| Isotopic Enrichment | ≥ 98 atom % D | 99.5 atom % D | GC-MS Protocol |
| Appearance | White Solid | Conforms | Visual Inspection |
| Solubility | Soluble in Ethanol | Conforms | Internal Method |
| Residual Solvents | Conforms to ICH Q3C | Conforms | GC-HS Protocol |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the chemical purity and isotopic enrichment of volatile and semi-volatile compounds.[4][5] For fatty acids, a derivatization step is typically required to increase their volatility.[4][5]
Methodology:
-
Sample Preparation (Derivatization):
-
A known quantity of this compound is dissolved in a suitable solvent (e.g., toluene).
-
The fatty acid is converted to its more volatile methyl ester (FAME) by adding a derivatizing agent, such as a solution of HCl in methanol.[6]
-
The reaction mixture is heated (e.g., at 85°C for 1 hour) to ensure complete derivatization.[6]
-
After cooling, the resulting Fatty Acid Methyl Ester (FAME) is extracted with an organic solvent like hexane.[6]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
MSD Transfer Line Temperature: 250°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: m/z 50-400.[6]
-
-
Data Analysis:
-
Purity: The chemical purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
Isotopic Enrichment: The isotopic enrichment is determined by analyzing the mass spectrum of the molecular ion cluster of the derivatized analyte. The relative intensities of the ions corresponding to the deuterated and non-deuterated species are used to calculate the atom percent deuterium (B1214612).
-
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules.[7][8] Both ¹H and ¹³C NMR are used to confirm the identity and structural integrity of the compound.[7]
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
-
Data Analysis:
-
The obtained ¹H and ¹³C NMR spectra are analyzed for chemical shifts, signal integrations, and coupling patterns.
-
The data is compared with the expected spectrum for this compound to confirm the correct molecular structure and the position of the deuterium labels. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.
-
Mandatory Visualizations
The following diagram illustrates the typical workflow for generating a Certificate of Analysis in a quality control laboratory. This process ensures that all testing is performed according to standard operating procedures and that the final document is accurate and complete.[1][9]
Caption: Workflow for the generation of a Certificate of Analysis.
While 13-Methyltetradecanoic acid itself is known to be involved in cellular processes, a specific signaling pathway for the deuterated version is not applicable in the context of a CoA. The following is an illustrative example of how a signaling pathway would be diagrammed using DOT language, as requested.
References
- 1. labguru.com [labguru.com]
- 2. datacor.com [datacor.com]
- 3. What is a COA? Learn How to Automate Certificates of Analysis [thelabhq.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
Navigating the Acquisition and Application of 13-Methyltetradecanoic Acid-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative bioanalysis. This in-depth technical guide focuses on 13-Methyltetradecanoic acid-d6, a deuterated form of a branched-chain fatty acid with known anti-cancer properties. This guide provides a comprehensive overview of its commercial availability, potential synthesis, applications, and the biological pathways it influences.
Commercial Availability: A Landscape of Custom Synthesis
Direct commercial suppliers of this compound as a stock item are not readily identifiable. The landscape for this specific deuterated fatty acid is primarily characterized by custom synthesis services. Researchers seeking to procure this compound will likely need to engage with companies that specialize in stable isotope labeling and custom organic synthesis. Several reputable suppliers of the non-deuterated form, 13-Methyltetradecanoic acid, are excellent starting points for inquiries regarding custom synthesis of its d6 analogue.
| Potential Custom Synthesis Providers (Suppliers of Non-Deuterated Form) | Website (for inquiry) |
| Larodan | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| Avanti Polar Lipids | --INVALID-LINK-- |
| Toronto Research Chemicals | --INVALID-LINK-- |
Synthesis and Characterization: A Proposed Methodological Overview
Proposed Synthesis of this compound:
A potential synthetic approach could involve the Wittig reaction, a reliable method for forming carbon-carbon double bonds.[1][2][3] The synthesis could commence with a deuterated isobutyl group (d6-isobutyraldehyde) and a long-chain phosphonium (B103445) ylide.
-
Step 1: Preparation of the Deuterated Building Block. Commercially available d7-isobutyric acid can be reduced to d6-isobutyraldehyde.
-
Step 2: Wittig Reaction. The d6-isobutyraldehyde can then be reacted with a suitable phosphonium ylide derived from a long-chain bromo-ester (e.g., ethyl 11-bromoundecanoate) to form the carbon skeleton of 13-Methyltetradec-11-enoic acid-d6 ethyl ester.
-
Step 3: Reduction and Hydrolysis. The resulting unsaturated ester would then be hydrogenated to saturate the double bond, followed by hydrolysis of the ester to yield the final product, this compound.
Analytical Characterization:
The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the positions of the deuterium (B1214612) labels. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum would be a key indicator of successful deuteration.
Core Application: An Internal Standard for Mass Spectrometry
The primary application for this compound in a research setting is as an internal standard for quantitative analysis using mass spectrometry (MS).[4][5][6][7][8] In techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a known amount of a compound added to a sample to correct for variations in sample preparation and instrument response.
Key Advantages of Using a Deuterated Internal Standard:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to its non-deuterated counterpart. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, leading to more accurate quantification.
-
Distinct Mass: The six deuterium atoms give it a mass difference of 6 Da compared to the endogenous analyte. This mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte of interest.
-
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the internal standard, researchers can significantly improve the accuracy and precision of their quantitative measurements.
Experimental Workflow: Utilizing this compound in Quantitative Analysis
The following diagram outlines a typical experimental workflow for using this compound as an internal standard in the quantification of endogenous 13-Methyltetradecanoic acid in a biological sample.
Caption: A typical workflow for the quantification of 13-Methyltetradecanoic acid.
Biological Context: Modulation of Apoptotic Signaling Pathways
The non-deuterated form of this fatty acid, 13-Methyltetradecanoic acid, has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[9][10] This biological activity is of significant interest to researchers in oncology and drug development. The mechanism of action involves the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways.[9]
The AKT/MAPK Signaling Pathway in Apoptosis:
The following diagram illustrates the role of 13-Methyltetradecanoic acid in modulating the AKT and MAPK signaling pathways to induce apoptosis.
Caption: The role of 13-Methyltetradecanoic acid in the AKT/MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 3. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]
- 4. lcms.cz [lcms.cz]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Biological Activity of 13-Methyltetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid (13-MTD) is a branched-chain saturated fatty acid that has garnered significant interest for its potent anti-tumor activities. Primarily isolated from soy fermentation products, this compound has demonstrated the ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the known biological activities of 13-MTD, with a primary focus on its anti-cancer properties. We delve into its mechanism of action, detailing the signaling pathways it modulates, and present available quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and further research into the therapeutic potential of 13-Methyltetradecanoic acid.
Introduction
13-Methyltetradecanoic acid, a C15 iso-fatty acid, has emerged as a promising candidate in the field of oncology research. Its selective cytotoxicity towards cancer cells, while exhibiting low toxicity to normal cells, positions it as a potential chemotherapeutic agent or supplement. This document serves as a technical resource, consolidating the current scientific knowledge on 13-MTD's biological functions, with an emphasis on its molecular mechanisms in inducing apoptosis in cancer cells.
Anti-Tumor Activity
The primary biological activity attributed to 13-Methyltetradecanoic acid is its ability to inhibit the proliferation of cancer cells and induce apoptosis. This has been observed in various cancer cell lines, most notably in T-cell non-Hodgkin's lymphoma and human bladder cancer.
T-Cell Non-Hodgkin's Lymphoma
In T-cell non-Hodgkin's lymphoma (T-NHL) cell lines, 13-MTD has been shown to inhibit cell growth in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several T-NHL cell lines.[1]
| Cell Line | Time (h) | IC₅₀ (µg/mL) |
| Jurkat | 24 | 38.51 ± 0.72 |
| 48 | 25.74 ± 3.50 | |
| 72 | 11.82 ± 0.90 | |
| Hut78 | 48 | 31.29 ± 2.27 |
| EL4 | 48 | 31.53 ± 5.18 |
Human Bladder Cancer
Mechanism of Action: Apoptosis Induction
The anti-tumor effects of 13-MTD are primarily mediated through the induction of apoptosis. This programmed cell death is triggered by a cascade of molecular events involving key signaling pathways.
Modulation of AKT and MAPK Signaling Pathways
A central mechanism of 13-MTD-induced apoptosis is the downregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. The serine/threonine kinase AKT is a crucial regulator of cell survival, and its phosphorylation (activation) is often dysregulated in cancer. 13-MTD has been shown to decrease the phosphorylation of AKT (p-AKT), thereby inhibiting its pro-survival signals.[1][2]
Concurrently, 13-MTD modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two stress-activated protein kinases that are involved in apoptosis.[2]
Involvement of Bcl-2 Family Proteins and Cytochrome c Release
The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. 13-MTD has been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2 in human bladder cancer cells.[2] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2]
Caspase Activation
The release of cytochrome c into the cytosol is a critical step in the intrinsic pathway of apoptosis. In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then activates caspase-9. This initiator caspase, in turn, cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[1]
NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a significant role in promoting cell survival and inflammation. The activation of the AKT pathway can lead to the activation of NF-κB. By downregulating p-AKT, 13-MTD consequently leads to the inhibition of NF-κB phosphorylation, further contributing to the induction of apoptosis.[3]
Other Potential Biological Activities
While the anti-tumor effects of 13-MTD are the most well-documented, preliminary research and the activities of similar fatty acids suggest potential roles in other biological processes.
Anti-inflammatory Activity
Some fatty acids have been shown to possess anti-inflammatory properties by modulating the production of inflammatory cytokines.[4] However, specific studies detailing the anti-inflammatory effects of 13-Methyltetradecanoic acid are currently limited. Further research is warranted to explore its potential in this area.
Antimicrobial Activity
Fatty acids are known to have antimicrobial properties.[5] However, there is a lack of specific data, such as minimum inhibitory concentration (MIC) values, for 13-Methyltetradecanoic acid against various microbial strains. This represents another avenue for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 13-Methyltetradecanoic acid.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to assess the effect of 13-MTD on cell proliferation and viability.
-
Materials:
-
Cancer cell lines (e.g., Jurkat, Hut78, EL4, T24, 5637, J82)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
13-Methyltetradecanoic acid (stock solution in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 13-MTD (e.g., 10, 20, 40, 60, 80 µg/mL) and a vehicle control (DMSO).
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
For MTT assay, add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the 13-MTD concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with 13-MTD for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
-
Materials:
-
Treated and control cells
-
Mitochondria/Cytosol Fractionation Kit
-
Western blot reagents (as listed above)
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Fractionate the cells into mitochondrial and cytosolic fractions using a commercially available kit or a dounce homogenizer-based protocol.
-
Determine the protein concentration of each fraction.
-
Perform western blot analysis on both the cytosolic and mitochondrial fractions using an anti-cytochrome c antibody.
-
Use a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activity of 13-Methyltetradecanoic acid.
Caption: 13-MTD induced apoptosis signaling pathway.
Caption: General experimental workflow for assessing apoptosis.
Conclusion
13-Methyltetradecanoic acid has demonstrated significant potential as an anti-tumor agent, primarily through the induction of apoptosis in cancer cells. Its mechanism of action involves the modulation of key survival and stress-activated signaling pathways, including the AKT and MAPK pathways, leading to a cascade of events culminating in programmed cell death. While its efficacy in T-cell lymphoma and bladder cancer is evident, further research is required to fully elucidate its therapeutic potential across a broader range of cancers. Additionally, exploration of its potential anti-inflammatory and antimicrobial properties could open new avenues for its application. The detailed protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of 13-MTD and its role in drug development.
References
- 1. Cytochrome c release assay and western blot [bio-protocol.org]
- 2. 13-Methyltetradecanoic acid induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of dietary fatty acids on cytokine production and its clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Natural Occurrence of 13-Methyltetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid, also known as isopentadecanoic acid (iso-C15:0), is a saturated branched-chain fatty acid with emerging significance in various scientific fields. Its presence in diverse natural sources, from microorganisms to mammals, and its reported biological activities, including anticancer and antibacterial properties, have made it a subject of increasing interest. This technical guide provides an in-depth overview of the natural occurrence of 13-methyltetradecanoic acid, detailed experimental protocols for its analysis, and a review of its involvement in key signaling pathways.
Natural Occurrence of 13-Methyltetradecanoic Acid
13-Methyltetradecanoic acid is found across a wide range of organisms, where it can be a structural component of cell membranes or a product of microbial metabolism. Its distribution is a key area of study for understanding microbial ecology, food science, and even human health.
Occurrence in Bacteria
Branched-chain fatty acids like 13-methyltetradecanoic acid are characteristic components of the cell membranes of many bacterial species, influencing membrane fluidity. They are particularly abundant in Gram-positive bacteria and actinomycetes.[1] The analysis of phospholipid fatty acids (PLFAs) in environmental samples, such as soil, often uses iso-C15:0 as a biomarker for these bacterial groups. Specific examples of bacteria where 13-methyltetradecanoic acid has been reported include Streptomyces manipurensis and Olleya marilimosa.[2][3]
Occurrence in Marine Organisms
Marine environments are a rich source of diverse fatty acids, and 13-methyltetradecanoic acid has been identified in several marine organisms, particularly sponges. It has been reported in sponges such as Chondrosia reniformis and Amphimedon complanata.[2][4] The presence of this fatty acid in sponges is often attributed to symbiotic bacteria residing within the sponge tissue.
Occurrence in Ruminants and Dairy Products
Ruminant animals, such as cows, sheep, and goats, harbor a complex microbiome in their rumen that synthesizes a variety of branched-chain fatty acids. Consequently, 13-methyltetradecanoic acid is found in the meat and milk fat of these animals.[5][6] The concentration of iso-C15:0 in ruminant-derived products can be influenced by the animal's diet.
Occurrence in Human Milk
Human milk contains a complex mixture of lipids that are crucial for infant development. 13-Methyltetradecanoic acid is a naturally occurring component of human milk, although its concentration can vary among individuals.[7][8][9]
Other Sources
13-Methyltetradecanoic acid has also been identified in a soy fermentation product, where it is believed to contribute to the product's observed biological activities.[10]
Quantitative Data on the Natural Occurrence of 13-Methyltetradecanoic Acid
The following tables summarize the quantitative data on the concentration and relative abundance of 13-methyltetradecanoic acid in various natural sources.
| Source Category | Specific Source | Matrix | Concentration / Relative Abundance | Reference(s) |
| Bacteria | Soil Microbes | Soil | Biomarker for Gram-positive bacteria | [1] |
| Desulfovibrio alaskensis G20 | Whole Cells | Variable, dependent on growth conditions | [11] | |
| Marine Organisms | Siphonodictyon coralliphagum | Total Lipids | 2.70% (as 9-Me-C14:0) | [5] |
| Colombian Caribbean Sea Sponges | Phospholipids (B1166683) | Predominantly iso-acids (10.7-23%) | [12] | |
| Ruminants | Mutton Fat | Adipose Tissue | Present | [13] |
| Lamb Meat | Muscle | Variable | [8] | |
| Beef (Grass-fed) | Adipose Tissue | 0.38% of total fatty acids | [11] | |
| Beef (Grain-fed) | Adipose Tissue | 0.18% of total fatty acids | [11] | |
| Dairy Products | Bovine Milk Fat | Milk Fat | ~1.17 g/100g total fatty acids (indoor period) | |
| Bovine Milk Fat | Milk Fat | ~1.02 g/100g total fatty acids (grazing period) | ||
| Human Milk | Human Milk | Milk | 0.10–0.12% (as anteiso C15:0) | |
| Human Milk | Milk | Higher levels in mothers with high BMI | [8] |
Experimental Protocols
Accurate quantification of 13-methyltetradecanoic acid requires robust and validated analytical methods. The following sections detail common experimental protocols for the extraction and analysis of this fatty acid from various matrices.
Protocol 1: Extraction and Analysis of Fatty Acids from Soil (Phospholipid Fatty Acid Analysis)
This protocol is adapted from standard methods for PLFA analysis to characterize microbial communities in soil.
1. Lipid Extraction (Modified Bligh-Dyer Method):
-
Weigh 1-5 g of freeze-dried and sieved soil into a glass centrifuge tube.
-
Add a single-phase extraction solvent mixture of chloroform (B151607):methanol:phosphate buffer (1:2:0.8 v/v/v).
-
Shake vigorously for 2 hours at room temperature.
-
Centrifuge to pellet the soil particles.
-
Transfer the supernatant to a new tube.
-
Add chloroform and water to the supernatant to achieve a two-phase separation (final ratio of chloroform:methanol:water of 1:1:0.9 v/v/v).
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Collect the lower chloroform phase and dry it under a stream of nitrogen.
2. Fractionation (Solid Phase Extraction - SPE):
-
Resuspend the dried lipid extract in chloroform.
-
Apply the extract to a silica-based SPE cartridge.
-
Elute neutral lipids with chloroform.
-
Elute glycolipids with acetone.
-
Elute phospholipids (containing 13-methyltetradecanoic acid) with methanol.
-
Dry the phospholipid fraction under nitrogen.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried phospholipid fraction, add a mild alkaline reagent such as 0.2 M methanolic KOH.
-
Incubate at 37°C for 15 minutes.
-
Neutralize the reaction with an acid (e.g., acetic acid).
-
Add water and extract the FAMEs with hexane (B92381).
-
Collect the upper hexane layer containing the FAMEs.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-23, HP-88, or similar).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C) at a controlled rate to separate the FAMEs.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Identify 13-methyltetradecanoic acid methyl ester based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST). Characteristic ions for branched C15:0 FAME can be used for selected ion monitoring (SIM) for enhanced sensitivity.
-
Protocol 2: Analysis of Branched-Chain Fatty Acids in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of branched-chain fatty acids using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., tissue, cell pellet).
-
Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure, as described in Protocol 1. An internal standard (e.g., a deuterated analog of a similar fatty acid) should be added at the beginning of the extraction for accurate quantification.
-
Dry the lipid extract under nitrogen.
2. Derivatization (Optional but Recommended for Improved Sensitivity):
-
While direct analysis is possible, derivatization of the carboxylic acid group can enhance ionization efficiency and chromatographic retention. Common derivatization reagents for LC-MS include those that introduce a permanently charged or easily ionizable group.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium (B1175870) formate) to improve peak shape and ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of 13-methyltetradecanoic acid (m/z 241.2).
-
Product Ion(s): Characteristic fragment ions generated by collision-induced dissociation (CID). These need to be determined by infusing a standard of the analyte.
-
-
Quantification: Create a calibration curve using standards of 13-methyltetradecanoic acid and the internal standard.
-
Signaling Pathways and Logical Relationships
13-Methyltetradecanoic acid has been shown to modulate key intracellular signaling pathways, contributing to its observed biological effects, such as the induction of apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. 13-Methyltetradecanoic acid has been reported to down-regulate the phosphorylation of Akt (p-Akt), thereby inhibiting this pro-survival pathway and promoting apoptosis in cancer cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in regulating cell growth, differentiation, and stress responses. 13-Methyltetradecanoic acid has been shown to regulate the MAPK pathway, contributing to its apoptotic effects in cancer cells.
Bacterial Branched-Chain Fatty Acid Biosynthesis
The biosynthesis of 13-methyltetradecanoic acid in bacteria starts with a branched-chain acyl-CoA primer, which is then elongated by the fatty acid synthase (FAS) system. The primer for iso-fatty acids is typically derived from the degradation of branched-chain amino acids like leucine.
Conclusion
13-Methyltetradecanoic acid is a naturally occurring branched-chain fatty acid with a widespread distribution in the biological world. Its presence serves as a valuable biomarker in microbial ecology and its biological activities are of significant interest in the fields of medicine and drug development. The analytical protocols and pathway information provided in this guide offer a comprehensive resource for researchers investigating this intriguing molecule. Further research into its quantitative distribution and mechanisms of action will undoubtedly continue to unveil its importance in various biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. asianpubs.org [asianpubs.org]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Effects of Nutritional Factors on Fat Content, Fatty Acid Composition, and Sensorial Properties of Meat and Milk from Domesticated Ruminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 13-Methyltetradecanoic Acid in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a promising anti-cancer agent with the ability to induce programmed cell death, or apoptosis, in a variety of human cancer cells.[1] This technical guide provides an in-depth overview of the current understanding of 13-MTD's role in cancer cell apoptosis, focusing on its mechanisms of action, effects on key signaling pathways, and the experimental evidence supporting its therapeutic potential. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of its anti-neoplastic activities.
Introduction
13-Methyltetradecanoic acid is a branched-chain fatty acid originally purified from a soy fermentation product.[2][3] It has demonstrated potent anti-cancer effects by inhibiting the growth of various cancer cell lines both in vitro and in vivo, primarily through the induction of apoptosis.[2][4][5] Notably, 13-MTD has shown efficacy against cancer cells of diverse origins, including breast, prostate, liver, leukemia, and bladder cancers, while exhibiting minimal toxic side effects in animal models.[4][5] This suggests its potential as a candidate for cancer chemotherapy.[2][3]
Quantitative Data on the Efficacy of 13-Methyltetradecanoic Acid
The anti-proliferative and pro-apoptotic effects of 13-MTD have been quantified across a range of cancer cell lines. The following tables summarize key data from various studies.
Table 1: In Vitro Cytotoxicity (IC50) of 13-Methyltetradecanoic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| Jurkat | T-cell non-Hodgkin's lymphoma | 38.51 ± 0.72 | 24 | [4] |
| 25.74 ± 3.50 | 48 | [4] | ||
| 11.82 ± 0.90 | 72 | [4] | ||
| Hut78 | T-cell non-Hodgkin's lymphoma | 31.29 ± 2.27 | 48 | [4] |
| EL4 | T-cell non-Hodgkin's lymphoma | 31.53 ± 5.18 | 48 | [4] |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | Not Specified | [2][3] |
| MCF7 | Breast Adenocarcinoma | 10 - 25 | Not Specified | [2][3] |
| DU 145 | Prostate Carcinoma | 10 - 25 | Not Specified | [2][3] |
| NCI-SNU-1 | Gastric Carcinoma | 10 - 25 | Not Specified | [2][3] |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | Not Specified | [2][3] |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | Not Specified | [2][3] |
| BxPC3 | Pancreatic Adenocarcinoma | 10 - 25 | Not Specified | [2][3] |
| HCT 116 | Colorectal Carcinoma | 10 - 25 | Not Specified | [2][3] |
Table 2: Induction of Apoptosis by 13-Methyltetradecanoic Acid in T-NHL Cell Lines
| Cell Line | Concentration (µg/mL) | Time (hours) | Apoptotic Cells (%) | Reference |
| Jurkat | 20 | 48 | 23.33 ± 0.85 | [4] |
| 40 | 48 | 42.77 ± 1.36 | [4] | |
| 60 | 48 | 85.17 ± 2.25 | [4] | |
| 80 | 48 | 89.00 ± 4.98 | [4] | |
| Hut78 | 60 | 48 | 83.67 ± 9.77 | [4] |
| EL4 | 60 | 48 | 72.20 ± 1.51 | [4] |
Table 3: In Vivo Tumor Growth Inhibition by Oral Administration of 13-Methyltetradecanoic Acid
| Cancer Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition Rate (%) | Reference |
| DU 145 | Nude Mouse (Orthotopic) | Not Specified | ~40 days | 84.6 | [2][3] |
| LCI-D35 | Nude Mouse (Orthotopic) | 70 mg/kg | ~40 days | 65.2 | [2][3] |
| Jurkat | BALB/c Nude Mice (Subcutaneous) | 70 mg/kg/day | Not Specified | 40 | [4][6] |
Mechanisms of Action: Signaling Pathways in 13-MTD-Induced Apoptosis
13-MTD induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway. This involves the regulation of key signaling molecules, leading to mitochondrial dysfunction and the activation of caspases.
Regulation of the PI3K/AKT and MAPK Pathways
In human bladder cancer cells, 13-MTD has been shown to down-regulate the phosphorylation of AKT, a key survival kinase.[1][7][8] Concurrently, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are members of the mitogen-activated protein kinase (MAPK) family.[7][8] The inhibition of AKT signaling and activation of the MAPK pathway are crucial for the pro-apoptotic effects of 13-MTD.[7] Attenuating JNK and p38 phosphorylation or up-regulating AKT phosphorylation can diminish 13-MTD-induced apoptosis.[7]
Mitochondrial-Mediated Apoptosis
The modulation of the AKT and MAPK pathways by 13-MTD leads to changes in the expression of Bcl-2 family proteins. Specifically, 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade.
In some cancer cell lines, such as human breast cancer cells (SKBR-3), 13-MTD has been found to induce apoptosis through a caspase-independent pathway, suggesting that its mechanism of action can be cell-type specific.[9]
Caspase Activation
The release of cytochrome c and the subsequent formation of the apoptosome lead to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3.[10] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][6][11] The cleavage of pro-caspase-3 and PARP has been observed in T-cell non-Hodgkin's lymphoma (T-NHL) cells as early as 2 hours after treatment with 13-MTD.[4][6]
Inhibition of Fatty Acid Biosynthesis
In human breast cancer cells, 13-MTD has been shown to inhibit fatty acid biosynthesis by reducing the incorporation of acetate (B1210297) into free fatty acids and fatty acid esters.[12] It achieves this by slightly inhibiting fatty acid synthetase and acetyl-CoA carboxylase, and significantly inhibiting glucose-6-phosphate dehydrogenase, a key enzyme in the NADPH generating system.[12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on 13-MTD are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of 13-MTD (e.g., 0-140 µg/mL) for specified time periods (e.g., 12, 24, 48, 72 hours).[7][8] Include a solvent control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value is determined as the concentration of 13-MTD that causes a 50% reduction in cell viability.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with 13-MTD at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.[7]
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT, p-JNK, total JNK, p-p38, total p38, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the study of 13-MTD-induced apoptosis.
Caption: Signaling pathway of 13-MTD-induced apoptosis.
Caption: General experimental workflow for studying 13-MTD's effects.
Conclusion and Future Directions
13-Methyltetradecanoic acid has consistently demonstrated its potential as an anti-cancer agent by inducing apoptosis in a wide range of cancer cells. Its mechanism of action, primarily through the modulation of the PI3K/AKT and MAPK signaling pathways and the subsequent activation of the mitochondrial-mediated apoptotic cascade, is well-supported by experimental evidence. The minimal in vivo toxicity observed in preclinical studies further enhances its appeal as a potential therapeutic candidate.[2][3]
Future research should focus on elucidating the precise molecular targets of 13-MTD and further investigating its efficacy and safety in more complex preclinical models. Combination studies with existing chemotherapeutic agents could also reveal synergistic effects and provide new avenues for cancer treatment. A deeper understanding of its caspase-independent mechanisms in certain cell types is also warranted. Overall, 13-MTD represents a promising natural compound for the development of novel anti-cancer therapies.
References
- 1. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 2. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13-methyltetradecanoic acid exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-Methyltetradecanoic acid induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 12. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
13-Methyltetradecanoic Acid: A Technical Guide to its Application as a Biomarker for Adipose Tissue Turnover
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adipose tissue turnover, encompassing the dynamic processes of lipolysis (lipid breakdown) and adipogenesis (new fat cell formation), is a critical area of study in metabolic research and drug development. Dysregulation of this turnover is intrinsically linked to obesity, insulin (B600854) resistance, and other metabolic disorders. The ability to accurately quantify adipose tissue turnover in vivo is paramount for understanding disease pathology and evaluating the efficacy of therapeutic interventions. This technical guide details the use of 13-methyltetradecanoic acid (13-MTD), a branched-chain fatty acid, as a structurally labeled marker for investigating the mobility and turnover of fatty acyl chains in adipose tissue.
This document provides a comprehensive overview of the theoretical basis for using 13-MTD as a biomarker, detailed experimental protocols for its application, and a summary of the foundational data supporting its use. It is intended to serve as a resource for researchers and drug development professionals seeking to employ advanced methodologies for the assessment of adipose tissue dynamics.
Introduction
The study of adipose tissue metabolism is fundamental to addressing the growing global health challenges of obesity and related metabolic diseases. Adipose tissue is not merely a passive energy storage depot but a highly active endocrine organ, with the constant turnover of its lipid content and adipocyte population influencing systemic metabolic health[1]. Measuring the rate of this turnover provides a direct insight into the metabolic state of the tissue and the organism as a whole.
13-methyltetradecanoic acid (13-MTD) has been proposed as a valuable tool for this purpose[2]. As an iso-fatty acid, it is not synthesized de novo in mammals and its presence in tissues is a direct result of dietary intake. Its unique branched-chain structure allows it to be readily distinguished from other fatty acids by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS)[2]. When introduced into the diet, 13-MTD is incorporated into adipose tissue triglycerides, acting as a structural label. The rate of its subsequent depletion from adipose tissue can be used as a measure of the turnover of fatty acyl chains[2].
Principle of the Method
The use of 13-MTD as a biomarker for adipose tissue turnover is based on the principles of tracer kinetics. By introducing a known amount of 13-MTD into the system (either through diet or, for more precise studies, as a stable isotope-labeled tracer), its incorporation into and subsequent release from adipose tissue triglycerides can be monitored over time. The key advantages of using 13-MTD are:
-
Structural Uniqueness: The methyl branch at the 13th carbon position makes it easily separable and quantifiable by GC-MS, avoiding interference from endogenous straight-chain fatty acids[2].
-
Metabolic Stability: The iso-structure helps in assessing any potential oxidation and chain elongation reactions, as the resulting iso-acyl chains would also be distinguishable[2].
-
Safety: As a naturally occurring fatty acid found in some food sources, it is considered safe for use in human studies[2].
The general workflow for utilizing 13-MTD as a biomarker is depicted in the following diagram:
Quantitative Data
The foundational study by Klein et al. (1980) provides the primary quantitative data on the use of 13-MTD to assess adipose tissue turnover. The study was conducted in both rats and humans, demonstrating the differential turnover rates in various adipose tissue depots.
Table 1: 13-Methyltetradecanoic Acid Kinetics in Rat Adipose Tissue Depots
| Adipose Tissue Depot | Half-life of 13-MTD (days) |
| Post-abdominal | 10.5 |
| Mesenteric | 12.0 |
| Perirenal | 14.5 |
| Pericardiac | 18.0 |
| Subcutaneous | 20.0 |
| Epididymal fat pads | 22.5 |
Data adapted from Klein et al., Lipids, 1980.[2]
Table 2: Preliminary 13-Methyltetradecanoic Acid Kinetics in Human Subcutaneous Adipose Tissue
| Adipose Tissue Depot | Relative Turnover Rate |
| Waist | Highest |
| Arm | Intermediate |
| Thigh | Lowest |
Data adapted from Klein et al., Lipids, 1980. The study reported qualitative differences in turnover rates between these depots in humans.[2]
These data highlight the depot-specific nature of adipose tissue turnover, a critical consideration in metabolic studies.
Experimental Protocols
The following are detailed methodologies for key experiments involved in using 13-MTD as a biomarker for adipose tissue turnover. These protocols are based on established techniques for lipid analysis and tracer studies.
Protocol 1: In Vivo Labeling with 13-Methyltetradecanoic Acid
Objective: To incorporate 13-MTD into the adipose tissue of the study subjects.
Materials:
-
13-Methyltetradecanoic acid (or its triglyceride form)
-
Vehicle for administration (e.g., corn oil for oral gavage in animal models)
-
Optionally, stable isotope-labeled 13-MTD (e.g., ¹³C- or deuterated) for enhanced sensitivity and specificity in tracer studies.
Procedure:
-
Preparation of Dosing Solution: Dissolve a known quantity of 13-MTD in the vehicle. For human studies, this can be incorporated into the diet. For animal studies, oral gavage is a common method.
-
Administration: Administer the 13-MTD solution to the subjects. The dosing regimen (single dose or repeated doses over a period) will depend on the experimental design and the expected turnover rate.
-
Equilibration Period: Allow a period for the 13-MTD to be absorbed and incorporated into the adipose tissue triglycerides. This period will vary depending on the species and metabolic state of the subjects.
-
Adipose Tissue Biopsy: Collect adipose tissue samples at various time points following the administration of 13-MTD. The timing of the biopsies should be designed to capture the decay curve of 13-MTD concentration in the tissue.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 13-MTD
Objective: To quantify the concentration of 13-MTD in adipose tissue samples.
Materials:
-
Adipose tissue biopsy samples
-
Internal standard (e.g., a deuterated version of a different fatty acid)
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
Reagents for fatty acid derivatization (e.g., BF₃-methanol or pentafluorobenzyl bromide)
-
GC-MS system with a suitable column for fatty acid methyl ester (FAME) analysis.
Procedure:
-
Lipid Extraction:
-
Homogenize a known weight of the adipose tissue sample in a chloroform:methanol solution.
-
Add the internal standard.
-
Separate the lipid-containing organic phase from the aqueous phase by centrifugation.
-
Evaporate the solvent from the organic phase under a stream of nitrogen.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids to release the fatty acids from the triglyceride backbone using a strong base (e.g., KOH in methanol).
-
Acidify the solution and extract the free fatty acids.
-
Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
-
The mass spectrometer will detect and quantify the ions corresponding to the 13-MTD derivative and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a 13-MTD standard.
-
Calculate the concentration of 13-MTD in the adipose tissue sample based on the peak area ratio of 13-MTD to the internal standard and the standard curve.
-
Signaling Pathways in Adipose Tissue Turnover
While direct studies on the interaction of 13-MTD with signaling pathways in adipocytes are limited, understanding the key pathways that regulate adipogenesis and lipolysis is crucial for interpreting turnover data.
Adipogenesis
Adipogenesis is primarily regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) playing central roles. The Wnt/β-catenin signaling pathway is a key negative regulator of adipogenesis.
Lipolysis
Lipolysis is primarily stimulated by catecholamines through β-adrenergic receptors, leading to the activation of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL).
Future Directions and Considerations
The use of 13-MTD as a biomarker for adipose tissue turnover is a promising technique that warrants further investigation and validation with modern analytical platforms. Future studies should focus on:
-
Validation with Stable Isotopes: Conducting studies with ¹³C- or deuterated 13-MTD will provide more precise and sensitive measurements of its kinetics.
-
Correlation with Other Biomarkers: Comparing 13-MTD turnover rates with other established markers of metabolic health and adipose tissue function.
-
Application in Disease Models: Utilizing this technique in various animal models of metabolic disease to understand how adipose tissue turnover is altered and how it responds to therapeutic interventions.
-
Human Clinical Trials: Carefully designed clinical studies are needed to establish the utility of 13-MTD as a diagnostic or prognostic biomarker in human metabolic diseases.
Conclusion
13-Methyltetradecanoic acid offers a unique and valuable approach to the in vivo assessment of adipose tissue turnover. Its distinct chemical structure allows for clear analytical detection, and its incorporation into adipose tissue triglycerides provides a direct measure of fatty acyl chain mobility. While the foundational research is promising, there is a significant opportunity for modern analytical and metabolic research to build upon this work and fully establish 13-MTD as a robust biomarker for use in both preclinical and clinical settings. This technical guide provides the necessary theoretical and practical framework for researchers to begin exploring the potential of this innovative tool in their own studies of adipose tissue metabolism.
References
The Gold Standard: A Technical Guide to Deuterated Fatty Acid Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and metabolomics, the precise and accurate quantification of fatty acids is paramount. These molecules are not merely energy storage units but also critical components of cellular membranes and key signaling molecules in a myriad of physiological and pathological processes. Mass spectrometry has emerged as the cornerstone of fatty acid analysis, offering unparalleled sensitivity and selectivity. However, the inherent variability in sample preparation and instrument response necessitates the use of internal standards to ensure data quality. This technical guide delves into the core of quantitative fatty acid analysis: the application of deuterated fatty acid standards.
The Principle of Stable Isotope Dilution
The use of deuterated fatty acids as internal standards is rooted in the principle of stable isotope dilution (SID). In this technique, a known quantity of a deuterated analog of the analyte of interest is introduced into the sample at the earliest stage of preparation.[1] This "heavy" standard is chemically identical to its endogenous, "light" counterpart, ensuring it behaves similarly during extraction, derivatization (if required), and chromatographic separation.[1]
Because the mass spectrometer can differentiate between the deuterated standard and the native analyte based on their mass-to-charge ratio (m/z), the ratio of the two signals is used for quantification. This ratio remains constant even if sample is lost during processing, thereby correcting for experimental variability and leading to highly accurate and precise measurements.[1]
Commercially Available Deuterated Fatty Acid Standards
A wide array of deuterated fatty acid standards are commercially available, covering a range of chain lengths, degrees of unsaturation, and deuteration patterns. These standards are offered by various suppliers and are crucial for building robust quantitative assays.
| Fatty Acid | Deuterated Analog | Common Deuteration |
| Lauric Acid | Lauric Acid-d3 | d3 |
| Myristic Acid | Myristic Acid-d3, Myristic Acid-d27 | d3, d27 |
| Palmitic Acid | Palmitic Acid-d3, Palmitic Acid-d31 | d3, d31 |
| Stearic Acid | Stearic Acid-d3, Stearic Acid-d35 | d3, d35 |
| Oleic Acid | Oleic Acid-d2, Oleic Acid-d9, Oleic Acid-d17 | d2, d9, d17 |
| Linoleic Acid | Linoleic Acid-d4, Linoleic Acid-d5 | d4, d5 |
| Arachidonic Acid | Arachidonic Acid-d8, Arachidonic Acid-d11 | d8, d11 |
| Eicosapentaenoic Acid (EPA) | Eicosapentaenoic Acid-d5 | d5 |
| Docosahexaenoic Acid (DHA) | Docosahexaenoic Acid-d5 | d5 |
This table represents a selection of commonly used standards. The availability of specific deuterated analogs may vary between suppliers.
Experimental Protocols: A Step-by-Step Guide
The successful quantification of fatty acids using deuterated standards involves a series of critical steps, from sample preparation to data analysis. The choice between liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will dictate the specific workflow.
Workflow for Fatty Acid Quantification
Caption: General workflow for fatty acid quantification using deuterated standards.
Lipid Extraction
The initial step involves extracting lipids from the biological matrix. Several methods are commonly employed, with the choice depending on the sample type and the specific fatty acids of interest.
-
Folch Method: A widely used biphasic extraction using chloroform (B151607) and methanol.[2]
-
Bligh and Dyer Method: A modification of the Folch method, also using chloroform and methanol, but with different solvent ratios.[2]
-
Methyl-tert-butyl ether (MTBE) Extraction: A less toxic alternative to chloroform-based methods that provides comparable extraction efficiency for many lipid classes.[2][3]
Protocol for Lipid Extraction (Modified Bligh and Dyer):
-
To 100 µL of plasma, add a known amount of the deuterated internal standard solution.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
Saponification (for Total Fatty Acid Analysis)
To measure fatty acids that are esterified in complex lipids (e.g., triglycerides, phospholipids), a saponification step is required to hydrolyze the ester bonds and release the free fatty acids.
Protocol for Saponification:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic potassium hydroxide.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 0.5 mL of 1 M hydrochloric acid to neutralize the solution.
-
Extract the free fatty acids with 2 mL of hexane (B92381).
-
Collect the upper hexane layer and evaporate to dryness under nitrogen.
Derivatization (Primarily for GC-MS)
For GC-MS analysis, fatty acids are typically derivatized to increase their volatility and improve their chromatographic properties. The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs).
Protocol for Derivatization to FAMEs (using BF₃-Methanol):
-
To the dried fatty acid extract, add 1 mL of 14% boron trifluoride in methanol.
-
Incubate at 100°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Mass Spectrometry Analysis
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.
-
Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for underivatized fatty acids.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each fatty acid and its deuterated standard.[4]
GC-MS Analysis:
-
Chromatography: A polar capillary column is used for the separation of FAMEs.
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring specific ions for each FAME.
Quantitative Data and Performance
The use of deuterated internal standards significantly improves the quantitative performance of fatty acid analysis. The following tables summarize typical performance characteristics.
Table 1: Method Performance for LC-MS/MS Analysis of Fatty Acids in Human Plasma [5]
| Fatty Acid | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) |
| Linoleic Acid | 100 | 95-105 | < 10 | 85-110 |
| Arachidonic Acid | 10 | 92-108 | < 12 | 88-105 |
| EPA | 5 | 90-110 | < 15 | 90-112 |
| DHA | 5 | 93-107 | < 13 | 87-108 |
Table 2: Method Performance for GC-MS Analysis of FAMEs [6]
| Fatty Acid | LOD (pg on column) | LOQ (pg on column) | Linearity (r²) |
| Palmitic Acid | 0.5 | 1.5 | > 0.995 |
| Stearic Acid | 0.6 | 1.8 | > 0.995 |
| Oleic Acid | 0.8 | 2.4 | > 0.995 |
| Linoleic Acid | 1.0 | 3.0 | > 0.995 |
Table 3: MRM Transitions for Selected Fatty Acids and their Deuterated Standards (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitic Acid (C16:0) | 255.2 | 255.2 | Palmitic Acid-d31 | 286.5 | 286.5 |
| Stearic Acid (C18:0) | 283.3 | 283.3 | Stearic Acid-d35 | 318.5 | 318.5 |
| Oleic Acid (C18:1) | 281.2 | 281.2 | Oleic Acid-d17 | 298.4 | 298.4 |
| Linoleic Acid (C18:2) | 279.2 | 279.2 | Linoleic Acid-d4 | 283.2 | 283.2 |
| Arachidonic Acid (C20:4) | 303.2 | 303.2 | Arachidonic Acid-d8 | 311.3 | 311.3 |
| EPA (C20:5) | 301.2 | 301.2 | EPA-d5 | 306.2 | 306.2 |
| DHA (C22:6) | 327.2 | 327.2 | DHA-d5 | 332.2 | 332.2 |
Signaling Pathways Involving Fatty Acids
Fatty acids are precursors to a vast array of signaling molecules that regulate numerous biological processes. Understanding these pathways is crucial for drug development and disease research.
Eicosanoid Signaling Pathway
Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid. They are involved in inflammation, immunity, and cardiovascular function.
Caption: Simplified overview of the eicosanoid signaling pathway.
Fatty Acid Beta-Oxidation
Fatty acid beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce energy in the form of acetyl-CoA.
Caption: The core steps of the fatty acid beta-oxidation pathway.
Conclusion
Deuterated fatty acid standards are indispensable tools for accurate and precise quantification in mass spectrometry-based lipidomics. By correcting for experimental variability, these internal standards enable researchers, scientists, and drug development professionals to obtain reliable data on fatty acid metabolism and its role in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust and high-quality fatty acid analysis in the laboratory.
References
- 1. msacl.org [msacl.org]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Use of 13-Methyltetradecanoic acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of fatty acids in biological matrices is crucial for understanding their roles in various physiological and pathological processes. 13-Methyltetradecanoic acid, a branched-chain fatty acid, has garnered interest for its anti-tumor properties, making its accurate quantification essential in preclinical and clinical research.[1] The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of 13-Methyltetradecanoic acid-d6 as an internal standard for the accurate quantification of endogenous 13-Methyltetradecanoic acid in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte and Internal Standard Properties
A summary of the key chemical properties of 13-Methyltetradecanoic acid and its deuterated analog is presented below.
| Property | 13-Methyltetradecanoic acid | This compound |
| Synonyms | 13-MTD, Isopentadecanoic acid | - |
| Molecular Formula | C₁₅H₃₀O₂ | C₁₅H₂₄D₆O₂ |
| Molecular Weight | 242.40 g/mol | 248.44 g/mol |
| CAS Number | 2485-71-4 | Not available |
| Purity | >98% (commercially available) | Dependent on supplier |
| Storage | Room Temperature (solid) | -20°C (recommended) |
Note: The commercial availability of this compound should be confirmed with stable isotope-labeled compound suppliers. While the non-deuterated form is readily available from vendors like Larodan, the deuterated standard may require custom synthesis.
Experimental Protocols
The following protocols are recommended for the quantification of 13-Methyltetradecanoic acid in biological samples using this compound as an internal standard. These are generalized methods and may require optimization for specific matrices and instrumentation.
I. Sample Preparation: Lipid Extraction from Plasma/Serum
This protocol describes a liquid-liquid extraction procedure suitable for the extraction of total fatty acids from plasma or serum.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol (B129727) or ethanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes (glass, screw-capped)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL glass centrifuge tube, add 100 µL of plasma or serum.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at room temperature.
-
The dried lipid extract is now ready for derivatization.
II. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS (Alternative to LC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids need to be derivatized to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF₃) in methanol (14%)
-
Saturated NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
III. LC-MS/MS Analysis
This protocol outlines the conditions for the analysis of underivatized fatty acids by reverse-phase LC-MS/MS.
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Negative Ion Mode):
The following Multiple Reaction Monitoring (MRM) transitions are suggested and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13-Methyltetradecanoic acid | 241.2 | Fragment 1, Fragment 2 | Optimize |
| This compound | 247.2 | Fragment 1, Fragment 2 | Optimize |
Note: The specific product ions for 13-Methyltetradecanoic acid and its d6 analog need to be determined by direct infusion of the standards into the mass spectrometer. Common fragments for fatty acids include the loss of the carboxyl group.
Data Presentation
Quantitative data should be presented in a clear and structured format. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of 13-Methyltetradecanoic acid in the unknown samples is then calculated from this curve.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 510,987 | 0.030 |
| 5 | 78,912 | 521,456 | 0.151 |
| 10 | 160,543 | 515,678 | 0.311 |
| 50 | 812,345 | 518,901 | 1.565 |
| 100 | 1,654,321 | 520,123 | 3.181 |
| 500 | 8,345,678 | 517,543 | 16.125 |
Table 2: Quantification of 13-Methyltetradecanoic acid in Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 25,678 | 519,876 | 0.049 | 1.6 |
| Treated 1 | 198,765 | 523,456 | 0.380 | 12.1 |
| Control 2 | 28,901 | 515,432 | 0.056 | 1.8 |
| Treated 2 | 215,432 | 520,987 | 0.413 | 13.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 13-Methyltetradecanoic acid.
Signaling Pathway Involvement
13-Methyltetradecanoic acid has been shown to induce apoptosis in cancer cells, in part by down-regulating the phosphorylation of Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway that promotes cell survival.[1]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory role of 13-Methyltetradecanoic acid.
References
Application Note: Quantitative Analysis of 13-Methyltetradecanoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 13-Methyltetradecanoic acid in human plasma. 13-Methyltetradecanoic acid, a branched-chain saturated fatty acid, has garnered significant interest due to its potential as an anti-cancer agent, known to induce apoptosis in various cancer cell lines.[1][2] This method is tailored for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this compound in a complex biological matrix. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Introduction
13-Methyltetradecanoic acid (13-MTD) is a branched-chain fatty acid that has demonstrated significant biological activity, including the induction of apoptosis in human cancer cells.[1][2] Studies have shown that 13-MTD can inhibit tumor growth both in vitro and in vivo by down-regulating p-AKT and activating caspase-3, making it a promising candidate for further investigation in cancer therapy.[3][4] Accurate quantification of 13-MTD in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex samples.[5] This application note provides a comprehensive protocol for the analysis of 13-MTD in human plasma, addressing the common challenges associated with fatty acid analysis, such as matrix effects and the need for robust sample preparation.
Experimental Protocols
Materials and Reagents
-
13-Methyltetradecanoic acid (≥98% purity)
-
Heptadecanoic acid (C17:0) (Internal Standard, IS) (≥98% purity)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
Standard and Internal Standard Preparation
-
Primary Stock Solution of 13-MTD (1 mg/mL): Accurately weigh and dissolve 10 mg of 13-Methyltetradecanoic acid in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Heptadecanoic acid (C17:0) in 10 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples on ice.
-
In a 96-well deep-well plate, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the 100 ng/mL internal standard working solution to all wells except for the blank samples (to which 10 µL of methanol should be added).
-
Add 300 µL of ice-cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes at medium speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Add 600 µL of methyl tert-butyl ether (MTBE) to each well.
-
Vortex for 5 minutes at high speed.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to induce phase separation.
-
Carefully transfer the upper organic layer to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 80:20 methanol:water.
-
Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.
-
Transfer the supernatant to a 96-well sample plate with inserts for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 13-Methyltetradecanoic acid | 241.2 | 59.0 | 0.1 | 30 | 15 |
| 13-Methyltetradecanoic acid | 241.2 | 197.2 | 0.1 | 30 | 12 |
| Heptadecanoic acid (IS) | 269.3 | 59.0 | 0.1 | 35 | 18 |
| Heptadecanoic acid (IS) | 269.3 | 225.3 | 0.1 | 35 | 15 |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method.
| Parameter | 13-Methyltetradecanoic acid |
| Linear Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Accuracy at LLOQ (%) | 85 - 115 |
| Precision at LLOQ (CV%) | < 15 |
| Intra-day Precision (CV%) | < 10 |
| Inter-day Precision (CV%) | < 15 |
| Recovery (%) | > 80 |
| Matrix Effect (%) | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of 13-Methyltetradecanoic acid.
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 4. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Quantification of 13-Methyltetradecanoic Acid in Human Plasma using a d6-Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and accurate quantification of 13-methyltetradecanoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 13-methyltetradecanoic acid-d6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a straightforward protein precipitation and liquid-liquid extraction procedure for sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this branched-chain fatty acid in plasma samples.
Introduction
13-Methyltetradecanoic acid is a branched-chain fatty acid that has been identified as a potential biomarker in various physiological and pathological processes. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for understanding its role in metabolic pathways and disease. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2] This application note provides a comprehensive workflow for the quantification of 13-methyltetradecanoic acid in human plasma.
Experimental
Materials and Reagents
-
13-Methyltetradecanoic acid (≥98% purity) (Commercially available from suppliers such as Larodan)[3]
-
This compound (Assumed to be synthesized with deuterium (B1214612) labels on the two terminal methyl groups for the purpose of this protocol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (sourced from a certified vendor)
Standard Solutions
Stock Solutions (1 mg/mL): Prepare stock solutions of 13-methyltetradecanoic acid and this compound by dissolving the neat material in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of 13-methyltetradecanoic acid by serial dilution of the stock solution with methanol to create calibration standards.
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-50% B
-
9.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), negative mode.
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions would be monitored. Note: The transitions for the d6-standard are hypothetical and assume deuteration on the terminal methyl groups.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 13-Methyltetradecanoic acid | 241.2 | 59.0 | 50 | 15 |
| This compound | 247.2 | 62.0 | 50 | 15 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 13-methyltetradecanoic acid in the plasma samples is then determined from the calibration curve using linear regression.
Results and Discussion
Calibration Curve and Linearity
A typical calibration curve for 13-methyltetradecanoic acid in plasma is expected to be linear over a range of 0.1 to 50 µg/mL, with a correlation coefficient (r²) of >0.99.
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| LLOQ | 0.1 µg/mL |
| ULOQ | 50 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% for LLOQ) for both precision (as coefficient of variation, CV) and accuracy (as relative error, RE).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 0.3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid | 5 | < 5 | ± 5 | < 5 | ± 5 |
| High | 40 | < 5 | ± 5 | < 5 | ± 5 |
Visualizations
Caption: Experimental workflow for the quantification of 13-methyltetradecanoic acid in plasma.
Caption: Logical workflow for quantitative analysis using an internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of 13-methyltetradecanoic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for research applications in clinical and pharmaceutical settings. The detailed protocol for sample preparation and instrument parameters can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
Application Note: Quantitative Analysis of 13-Methyltetradecanoic Acid in Biological Samples using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyltetradecanoic acid is a branched-chain fatty acid (BCFA) that has garnered research interest for its biological activities, including its potential as an anti-tumor agent that can induce apoptosis in various cancer cell lines.[1][2][3][4] Accurate quantification of this and other fatty acids in biological matrices such as plasma, tissues, and cells is crucial for metabolic studies, biomarker discovery, and therapeutic development.
This application note details a robust and sensitive method for the quantitative analysis of 13-Methyltetradecanoic acid in biological samples. The protocol employs a stable isotope dilution technique using 13-Methyltetradecanoic acid-d6 as an internal standard (IS). The use of a deuterated internal standard is critical for correcting analytical variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[5] The method is applicable to both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The stable isotope dilution method involves adding a known quantity of a deuterated internal standard (this compound) to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte and thus experiences the same processing efficiencies and potential for loss during extraction, derivatization, and injection.
By measuring the peak area ratio of the endogenous analyte to the deuterated internal standard, precise quantification is achieved. This ratio remains constant even if sample is lost during preparation, correcting for variations in extraction recovery, injection volume, and ionization efficiency in the mass spectrometer.
The general workflow involves:
-
Spiking: Addition of a known amount of this compound working solution to the biological sample.
-
Lipid Extraction: Isolation of total lipids from the biological matrix using an organic solvent system.
-
Derivatization (for GC-MS): Chemical modification of the fatty acids to increase their volatility for GC analysis. This step is typically not required for LC-MS/MS.
-
Instrumental Analysis: Separation and detection by LC-MS/MS or GC-MS.
-
Quantification: Calculation of the analyte concentration based on the peak area ratio relative to a calibration curve.
Figure 1. General experimental workflow for fatty acid analysis.
Materials and Reagents
Table 1. Materials and Reagents
| Item | Description | Recommended Vendor/Grade |
|---|---|---|
| Standards | 13-Methyltetradecanoic acid | >98% purity |
| This compound | Isotopic purity >98% | |
| Solvents | Methanol (B129727) (MeOH) | LC-MS or HPLC grade |
| Chloroform | HPLC grade | |
| Acetonitrile (ACN) | LC-MS or HPLC grade | |
| Isopropanol (IPA) | LC-MS or HPLC grade | |
| Hexane (B92381) | HPLC grade | |
| Water | LC-MS grade or ultrapure | |
| Reagents | Formic Acid (FA) | LC-MS grade |
| Ammonium Acetate | LC-MS grade | |
| Boron Trifluoride (BF3) in Methanol | 14% solution (for GC-MS) | |
| Sodium Chloride (NaCl) | ACS grade | |
| Anhydrous Sodium Sulfate (B86663) | ACS grade | |
| Nitrogen Gas | High purity | |
| Consumables | Glass tubes with PTFE-lined caps | 13x100 mm |
| Pipettes and tips | Calibrated | |
| Syringe filters (0.22 µm) | PTFE or equivalent |
| | Autosampler vials with inserts | 2 mL, amber |
Experimental Protocols
Protocol 1: Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 13-Methyltetradecanoic acid and this compound into separate 1 mL volumetric flasks.
-
Dissolve in methanol to the mark. These stock solutions are typically stable for up to one month when stored at -20°C in amber vials.[2]
-
-
Calibration Standard Working Solutions:
-
Perform serial dilutions of the 13-Methyltetradecanoic acid stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Internal Standard (IS) Spiking Solution (e.g., 50 ng/mL):
-
Dilute the this compound stock solution with 50% methanol to a final concentration that is within the mid-range of the calibration curve. The optimal concentration should be determined during method development.
-
Protocol 2: Sample Preparation and Spiking
This protocol outlines a general liquid-liquid extraction (LLE). Protein precipitation (PPT) is a faster alternative but may be less effective at removing interfering phospholipids.[6][7]
A. Plasma or Serum Samples:
-
Thaw plasma/serum samples on ice.
-
Aliquot 100 µL of plasma/serum into a clean glass tube.
-
Add 20 µL of the IS spiking solution (e.g., 50 ng/mL) to each sample, calibrator, and quality control (QC) sample.
-
Vortex briefly (5-10 seconds).
-
Proceed to Protocol 3: Lipid Extraction .
B. Tissue Samples:
-
Accurately weigh approximately 20-50 mg of frozen tissue.
-
Add homogenization beads and 500 µL of ice-cold PBS to the tube.
-
Homogenize the tissue using a bead beater or similar homogenizer until no visible tissue fragments remain.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Transfer 100 µL of the supernatant to a new glass tube.
-
Add 20 µL of the IS spiking solution.
-
Vortex briefly and proceed to Protocol 3: Lipid Extraction .
C. Adherent Cells:
-
Aspirate culture media and wash cells with 1 mL of ice-cold PBS.
-
Scrape cells in 500 µL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Determine cell count.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard supernatant.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 20 µL of the IS spiking solution.
-
Vortex briefly and proceed to Protocol 3: Lipid Extraction .
Protocol 3: Lipid Extraction (Folch Method)
-
To the 120 µL spiked sample from Protocol 2, add 600 µL of Chloroform:Methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 150 µL of 0.9% NaCl solution.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a clean glass tube. Avoid disturbing the protein interface.
-
Dry the extract under a gentle stream of nitrogen gas at 30-40°C.
-
For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 ACN/IPA/H2O). Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.
-
For GC-MS: Proceed to Protocol 4: Derivatization .
Protocol 4: Derivatization to FAMEs (for GC-MS Analysis)
Derivatization is necessary to increase the volatility of fatty acids for GC analysis.[8][9] Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol is a common and effective method.[9][10]
-
To the dried lipid extract from Protocol 3, add 500 µL of 14% Boron Trifluoride (BF3) in Methanol.[10]
-
Cap the tube tightly and heat at 60°C for 30 minutes.[9][10]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at low speed to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Instrumental Analysis
LC-MS/MS Method
Table 2. Typical LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN/IPA (e.g., 50:50) |
| Gradient | Optimized for separation (e.g., 30% to 100% B over 5 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | 13-MTD: Precursor > Product (e.g., m/z 241.2 > 241.2) |
| 13-MTD-d6: Precursor > Product (e.g., m/z 247.2 > 247.2) | |
| Dwell Time | 50-100 ms |
| Collision Energy | Optimize for specific instrument and transitions |
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
GC-MS Method
Table 3. Typical GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC System | Gas Chromatograph with Autosampler |
| Column | Mid-polar capillary column (e.g., DB-225ms, 30m x 0.25mm x 0.25µm) |
| Inlet Temp | 250°C |
| Injection Mode | Splitless |
| Injection Vol | 1 µL |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Start 100°C, hold 1 min, ramp to 240°C at 10°C/min, hold 5 min |
| MS System | Single or Triple Quadrupole Mass Spectrometer |
| Ionization | Electron Ionization (EI), 70 eV |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Analysis Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | 13-MTD-FAME: e.g., m/z 256 (M+), 87, 74[11] |
| | 13-MTD-d6-FAME: e.g., m/z 262 (M+), 87, 74 |
Note: The oven program and SIM ions should be optimized based on the specific analytes and instrument performance.
Data Analysis and Method Validation
Quantification
The concentration of 13-Methyltetradecanoic acid in the samples is determined using a calibration curve.
-
Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x or 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
-
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the regression equation.
Method Validation
A bioanalytical method should be validated to ensure its reliability. Key parameters and typical acceptance criteria are summarized below.
References
- 1. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 2. yang851.com [yang851.com]
- 3. 13-Methyltetradecanoic acid | CAS#:2485-71-4 | Chemsrc [chemsrc.com]
- 4. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. ovid.com [ovid.com]
- 7. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Methyl 13-methyltetradecanoate | C16H32O2 | CID 5077204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 13-Methyltetradecanoic Acid in Biological Matrices: Application Notes and Protocols
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid with demonstrated anti-tumor properties. It has been shown to induce apoptosis in various cancer cell lines, making it a compound of significant interest for drug development and cancer research professionals. The mechanism of action involves the downregulation of key cell survival signaling pathways, including the PI3K/Akt and MAPK pathways. Accurate and robust quantification of 13-MTD in biological matrices is crucial for pharmacokinetic studies, mechanism of action elucidation, and clinical development.
This document provides detailed application notes and experimental protocols for the quantitative analysis of 13-MTD in biological samples, primarily focusing on plasma and cell culture preparations. The methodologies described leverage Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable technique for fatty acid analysis. An alternative approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed.
Biological Significance and Mechanism of Action
13-Methyltetradecanoic acid has been identified as an inducer of mitochondrial-mediated apoptosis in several human cancer cell lines.[1] Its pro-apoptotic effects are primarily attributed to its ability to modulate critical cell signaling pathways that govern cell survival and proliferation. Specifically, 13-MTD has been shown to inhibit the phosphorylation of Akt, a key downstream effector of the PI3K pathway, and to modulate the MAPK signaling cascade.[1] This dual inhibitory action leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.[2] Understanding this mechanism is vital for the development of 13-MTD as a potential chemotherapeutic agent.
Signaling Pathway of 13-Methyltetradecanoic Acid
Caption: 13-MTD inhibits p-Akt and p-MAPK, leading to Caspase-3 activation and apoptosis.
Quantitative Assay Protocols
The following protocols provide a framework for the quantitative analysis of 13-MTD. It is recommended that each laboratory validates the chosen method according to its specific requirements and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most established method for fatty acid quantification and is highly recommended for its robustness and sensitivity. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
Caption: GC-MS workflow for 13-MTD quantification.
-
13-Methyltetradecanoic acid standard (purity >98%)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog such as d3-Pentadecanoic acid. The use of a stable isotope-labeled internal standard is preferred for highest accuracy.[3]
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Boron trifluoride-methanol solution (14% w/v)
-
Anhydrous sodium sulfate (B86663)
-
0.9% NaCl solution
-
Glass vials with PTFE-lined caps
For Plasma Samples:
-
To 100 µL of plasma in a glass tube, add a known amount of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
For Cell Culture Samples:
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet (e.g., 1-5 million cells) in 1 mL of PBS.
-
Add a known amount of the internal standard solution.
-
Perform lipid extraction as described for plasma samples (steps 2-7).
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.[4]
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of distilled water.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a GC vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp. | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for 13-methyltetradecanoate (B1259418) methyl ester and the internal standard methyl ester.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 13-MTD and a fixed concentration of the internal standard. Process these standards through the entire extraction and derivatization procedure.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the 13-MTD derivative to the peak area of the internal standard derivative against the concentration of 13-MTD. Determine the concentration of 13-MTD in the unknown samples from this calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative approach that may not require derivatization, thus simplifying sample preparation.
Caption: LC-MS/MS workflow for 13-MTD quantification.
-
Follow the same lipid extraction procedure as for the GC-MS method.
-
After drying the lipid extract, reconstitute the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% formic acid |
| Gradient | Optimized for separation of fatty acids |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for 13-MTD and the internal standard.
-
Calibration and Quantification: Follow the same principles as for the GC-MS method, using a calibration curve based on the peak area ratios of the analyte to the internal standard.
Data Presentation: Method Validation Parameters
A comprehensive validation of the chosen analytical method is essential to ensure reliable and reproducible results. The following table summarizes key validation parameters and their typical acceptance criteria for bioanalytical methods.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected above the background noise. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20% |
| Accuracy | The closeness of the measured value to the true value. | % Relative Error (%RE) within ±15% (±20% at LOQ) |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | % Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LOQ) |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration |
Conclusion
The protocols outlined in this application note provide a robust framework for the quantitative analysis of 13-Methyltetradecanoic acid in biological matrices. The GC-MS method, with its high sensitivity and established derivatization procedures, is the recommended primary approach. The LC-MS/MS method offers a valuable, higher-throughput alternative. Proper method validation is paramount to ensure the generation of high-quality, reliable data for advancing the research and development of 13-MTD as a potential therapeutic agent.
References
Application Notes and Protocols for 13-Methyltetradecanoic Acid-d6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. 13-Methyltetradecanoic acid (13-MTD) is a branched-chain fatty acid that has garnered interest for its role in various biological processes. The deuterium-labeled analog, 13-Methyltetradecanoic acid-d6 (13-MTD-d6), serves as a valuable tracer in metabolic studies, particularly for investigating fatty acid uptake, metabolism, and incorporation into complex lipids. Its structural similarity to endogenous fatty acids allows it to be processed through similar metabolic pathways, while the deuterium (B1214612) label enables its distinction from unlabeled counterparts using mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for the utilization of 13-MTD-d6 in metabolic flux analysis, tailored for researchers in academia and the pharmaceutical industry.
Principle of this compound Tracing
When introduced to cells or an organism, 13-MTD-d6 is taken up and activated to its coenzyme A (CoA) derivative, 13-methyltetradecanoyl-CoA. From this point, it can enter various metabolic pathways:
-
β-oxidation: The fatty acid can be broken down in the mitochondria to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle (TCA cycle).
-
Incorporation into Complex Lipids: 13-MTD-d6 can be esterified into various lipid species, including triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs).
-
Chain Elongation and Desaturation: The fatty acid backbone can be further modified by cellular enzymes.
By measuring the isotopic enrichment of downstream metabolites, it is possible to quantify the flux of 13-MTD-d6 through these pathways.
Key Applications
-
Quantifying Fatty Acid Uptake and Oxidation: Determine the rate at which specific cell types or tissues take up and catabolize branched-chain fatty acids.
-
Investigating Lipid Synthesis and Remodeling: Trace the incorporation of 13-MTD-d6 into complex lipid pools to understand the dynamics of lipid synthesis and turnover.
-
Studying the Pathophysiology of Metabolic Diseases: Investigate alterations in branched-chain fatty acid metabolism in the context of diseases such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
-
Drug Discovery and Development: Evaluate the effect of therapeutic compounds on fatty acid metabolism.
Data Presentation
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following 13-MTD-d6 Tracing in Cultured Hepatocytes.
| Metabolite | Isotopic Enrichment (M+6, %) | Interpretation |
| Intracellular 13-MTD | 85.2 ± 4.1 | High uptake of the tracer by the cells. |
| 13-Methyltetradecanoyl-CoA | 78.9 ± 3.7 | Efficient activation of the tracer to its CoA derivative. |
| Palmitic Acid (C16:0) | 1.2 ± 0.2 | Minimal retroconversion or breakdown and re-synthesis into other fatty acids. |
| Triglycerides (as 13-MTD) | 45.6 ± 2.8 | Significant incorporation of the tracer into triglyceride storage pools. |
| Phosphatidylcholine (as 13-MTD) | 15.3 ± 1.5 | Incorporation of the tracer into membrane phospholipids. |
| Citrate (M+2) | 3.5 ± 0.4 | Indicates that a portion of the tracer is undergoing β-oxidation to acetyl-CoA and entering the TCA cycle. |
| Succinyl-CoA (M+3) | 2.1 ± 0.3 | Suggests the generation of propionyl-CoA from the terminal end of the branched-chain fatty acid during β-oxidation. |
Data are presented as mean ± standard deviation from a hypothetical experiment where hepatocytes were incubated with 13-MTD-d6 for 24 hours. The specific isotopologue measured is indicated in parentheses.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis using 13-MTD-d6 in Cultured Cells
This protocol outlines the steps for tracing the metabolism of 13-MTD-d6 in an adherent cell culture model.
Materials:
-
This compound (13-MTD-d6)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM), appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Water, LC-MS grade
-
Internal standards for fatty acid and organic acid analysis (e.g., C17:0, U-¹³C-succinate)
-
6-well or 12-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of 13-MTD-d6 Labeling Medium: a. Prepare a stock solution of 13-MTD-d6 conjugated to fatty acid-free BSA. Dissolve 13-MTD-d6 in ethanol (B145695) and add it dropwise to a BSA solution in PBS while stirring to achieve the desired molar ratio (e.g., 4:1). b. Prepare the cell culture medium by supplementing a base medium (e.g., glucose-free DMEM) with dialyzed FBS to the desired concentration (e.g., 10%).[1][2] The use of dialyzed serum is crucial to minimize the presence of endogenous unlabeled fatty acids.[1][2] c. Add the 13-MTD-d6-BSA conjugate to the medium to a final concentration of 50-100 µM. d. Sterile filter the complete labeling medium using a 0.22 µm filter.[2]
-
Cell Culture and Labeling: a. Seed the cells of interest in multi-well plates and grow them to the desired confluency (typically 70-80%). b. Aspirate the growth medium and wash the cells once with pre-warmed PBS. c. Add the pre-warmed 13-MTD-d6 labeling medium to the cells. d. Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction: a. At each time point, aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. c. Add ice-cold methanol to the wells to quench metabolism and lyse the cells.[3] d. Scrape the cells and transfer the cell lysate to a centrifuge tube.[3] e. Add chloroform and water to the lysate in a ratio that facilitates phase separation (e.g., 1:1:0.8 methanol:chloroform:water). f. Vortex the mixture vigorously and centrifuge to separate the polar (upper aqueous) and non-polar (lower organic) phases. g. Collect both phases for separate analysis. The organic phase will contain lipids, and the aqueous phase will contain polar metabolites like TCA cycle intermediates.
-
Sample Preparation for Mass Spectrometry: a. Lipid Fraction (Organic Phase): i. Dry the organic phase under a stream of nitrogen. ii. For total fatty acid analysis, saponify the lipid extract using methanolic KOH.[4] iii. Acidify the sample and extract the free fatty acids. iv. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol or by preparing pentafluorobenzyl (PFB) esters.[5] b. Polar Metabolite Fraction (Aqueous Phase): i. Dry the aqueous phase using a speed vacuum. ii. Derivatize the polar metabolites (e.g., silylation for GC-MS analysis).
-
Mass Spectrometry Analysis: a. Analyze the derivatized samples using GC-MS or LC-MS. b. For GC-MS analysis of FAMEs, use a suitable column and temperature gradient to separate the different fatty acids.[4] c. Use selected ion monitoring (SIM) or full scan mode to detect the unlabeled and deuterium-labeled fragments of the analytes of interest.[5] d. Quantify the isotopic enrichment by measuring the relative abundance of the different isotopologues.
Visualizations
Metabolic Fate of this compound
Caption: Proposed metabolic pathways for this compound (13-MTD-d6).
Experimental Workflow for 13-MTD-d6 Metabolic Flux Analysis
Caption: A generalized experimental workflow for metabolic flux analysis using 13-MTD-d6.[5]
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
Application Note: NMR Spectroscopic Analysis of 13-Methyltetradecanoic acid-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a branched-chain saturated fatty acid found in various natural sources.[1] It has garnered interest for its biological activities, including the potential to induce apoptosis in certain cancer cells.[2] Deuterium-labeled analogues like 13-Methyltetradecanoic acid-d6 are invaluable tools in metabolic studies, drug development, and mechanistic investigations, serving as non-radioactive tracers.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the site-specific incorporation of deuterium (B1214612) and confirming the structural integrity of the labeled compound.[4]
This application note provides a detailed protocol for the preparation and NMR analysis of this compound. For the purpose of this note, it is assumed that the six deuterium atoms replace the protons on the two terminal methyl groups at the iso-position (C14 and the C13-methyl group). The presented data is predictive, based on established chemical shifts for fatty acids.[5]
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in Chloroform-d (CDCl₃). The numbering convention starts with the carboxylic acid carbon as C1.
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 2 | -CH₂- | 2.34 | Triplet (t) | α to carbonyl |
| 3 | -CH₂- | 1.63 | Multiplet (m) | β to carbonyl |
| 4-11 | -(CH₂)₈- | 1.25 | Broad Singlet | Bulk methylene (B1212753) chain |
| 12 | -CH₂- | 1.55 | Multiplet (m) | |
| 13 | -CH- | 1.51 | Multiplet (m) | |
| 14, 13-CH₃ | -CD₃ | N/A | N/A | Signal absent due to deuteration.[3] |
| COOH | -OH | 10-12 | Broad Singlet | Variable, concentration-dependent |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| 1 | COOH | 180.1 | Carboxylic Acid |
| 2 | -CH₂- | 34.2 | α to carbonyl |
| 3 | -CH₂- | 24.8 | β to carbonyl |
| 4-10 | -(CH₂)₇- | 29.0 - 29.8 | Bulk methylene chain |
| 11 | -CH₂- | 39.1 | |
| 12 | -CH₂- | 27.4 | |
| 13 | -CH- | 28.0 | |
| 14, 13-CH₃ | -CD₃ | ~22.5 | Signal will be a low-intensity multiplet due to C-D coupling and longer relaxation time. |
Experimental Protocols
I. Materials and Equipment
-
Compound: this compound (>98% purity)
-
Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), with or without Tetramethylsilane (TMS) as an internal standard.
-
Equipment:
-
Analytical balance
-
5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[6]
-
Pipettes and tips
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
II. Protocol for NMR Sample Preparation
This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, directly into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6] The final sample depth in the NMR tube should be at least 4.5 cm.[6]
-
Dissolution: Securely cap the vial and vortex gently until the sample is fully dissolved. Fatty acids are generally soluble in CDCl₃.[5]
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, labeled 5 mm NMR tube using a pipette.
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) to remove any fingerprints or dust.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting data acquisition.
Caption: Workflow for preparing a fatty acid sample for NMR analysis.
III. Protocol for NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 3: ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 (or equivalent) |
| Number of Scans (NS) | 16 - 64 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K (25 °C) |
Table 4: ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 (proton-decoupled) |
| Number of Scans (NS) | 1024 - 4096 |
| Relaxation Delay (D1) | 5.0 s |
| Acquisition Time (AQ) | 1.5 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K (25 °C) |
Data Analysis and Interpretation
The primary goal of the NMR analysis is to confirm the structure and the location of deuterium incorporation.
-
¹H NMR Spectrum: The most critical observation will be the absence of the characteristic doublet signal around δ 0.86 ppm, which corresponds to the two terminal methyl groups in the non-deuterated analogue. The integration of the remaining signals should correspond to the other protons in the fatty acid chain.
-
¹³C NMR Spectrum: All expected carbon signals should be present. The carbons attached to deuterium (C14 and the C13-methyl) will appear as low-intensity multiplets due to ¹³C-²H coupling and will have a longer T₁ relaxation time. This confirms the position of the deuterium labels.
-
²H (Deuterium) NMR: A deuterium NMR experiment can be performed to directly observe the deuterium signal. A single resonance peak corresponding to the -CD₃ groups would provide definitive proof of successful labeling at the intended position.
Caption: Logical map of molecular structure to expected NMR spectral features.
References
- 1. NP-MRD: Showing NP-Card for 13-Methyltetradecanoic acid (NP0083691) [np-mrd.org]
- 2. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. NMR Determination of Free Fatty Acids in Vegetable Oils | MDPI [mdpi.com]
- 5. magritek.com [magritek.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
Preparing a Stock Solution of 13-Methyltetradecanoic Acid-d6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 13-Methyltetradecanoic acid-d6. This deuterated fatty acid is a valuable tool in various research applications, including metabolic studies, drug development, and as an internal standard in mass spectrometry-based analyses. Proper preparation and handling of the stock solution are crucial for obtaining accurate and reproducible experimental results.
Introduction
13-Methyltetradecanoic acid is a branched-chain fatty acid that has been investigated for its potential as an indicator of adipose tissue turnover and for its apoptotic effects on certain cancer cells.[1][2] The deuterated form, this compound, serves as a stable isotope-labeled internal standard, essential for precise quantification in complex biological matrices. Its use helps to correct for variability in sample preparation and instrument response.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is fundamental to its proper handling and the preparation of accurate stock solutions.
| Property | Value | Reference |
| Molecular Formula | C15H24D6O2 | [3][4] |
| Molecular Weight | ~248.44 g/mol | [3][4][5][6] |
| Appearance | Solid | [7] |
| Solubility | Soluble in ethanol (B145695), chloroform, and ether.[6][7][8] Practically insoluble in water.[9] | |
| Storage Temperature | -20°C | [6][8][10][11] |
Safety Precautions
Handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use. The non-deuterated form is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol. The concentration can be adjusted based on specific experimental requirements.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Ethanol (≥99.5%)
-
Analytical balance
-
Glass vial with a Teflon-lined cap
-
Glass volumetric flask (e.g., 1 mL or 5 mL)
-
Glass syringe or pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 1 hour.[6] This crucial step prevents condensation of atmospheric moisture onto the cold compound, which could lead to degradation.[10]
-
Weighing: Tare the analytical balance with a clean, empty glass vial. Carefully weigh the desired amount of this compound directly into the tared vial. For a 10 mg/mL solution in 1 mL of solvent, weigh 10 mg.
-
Dissolution:
-
Using a glass syringe or pipette, add the calculated volume of anhydrous ethanol to the vial containing the fatty acid.
-
Tightly cap the vial with the Teflon-lined closure.
-
Vortex the vial for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound does not readily dissolve, gentle sonication in a water bath for 5-10 minutes can be used to aid dissolution.[10]
-
-
Storage:
-
Store the stock solution in the tightly sealed glass vial at -20°C.[6][10][11]
-
For long-term storage, it is recommended to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.[10][11]
-
If you need to use the solution frequently, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
-
Quality Control
To ensure the accuracy of your experiments, it is advisable to verify the concentration of your stock solution. This can be achieved through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the response to a certified reference material or by using a calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Applications of this compound
A properly prepared stock solution of this compound can be utilized in a variety of applications, including:
-
Metabolic Flux Analysis: Tracing the metabolic fate of fatty acids in cellular systems.
-
Pharmacokinetic Studies: As an internal standard for the quantification of the non-deuterated drug candidate in biological samples.
-
Lipidomics: For the accurate quantification of endogenous levels of 13-Methyltetradecanoic acid in various tissues and biofluids.
By adhering to this detailed protocol, researchers can ensure the preparation of a high-quality, accurate stock solution of this compound, thereby enhancing the reliability and reproducibility of their scientific investigations.
References
- 1. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 2. The use of 13-methyltetradecanoic acid as an indicator of adipose tissue turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13-methyltetradecanoic acid [webbook.nist.gov]
- 5. 13-methyltetradecanoic acid (CAS 2485-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. yang851.com [yang851.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2485-71-4 CAS MSDS (13-METHYLTETRADECANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. NP-MRD: Showing NP-Card for 13-Methyltetradecanoic acid (NP0083691) [np-mrd.org]
- 10. benchchem.com [benchchem.com]
- 11. avantiresearch.com [avantiresearch.com]
Troubleshooting & Optimization
Technical Support Center: 13-Methyltetradecanoic Acid-d6 Analysis
Welcome to the technical support center for the analysis of 13-Methyltetradecanoic acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reason for poor signal intensity of this compound in my LC-MS experiment?
Poor signal intensity for fatty acids like this compound is most commonly due to suboptimal ionization in the mass spectrometer's source.[1][2] Fatty acids require specific conditions to be ionized efficiently. The primary cause is often a mismatch between the mobile phase composition and the required ionization mode. For instance, using an acidic mobile phase, which is good for chromatography, can suppress the deprotonation needed for analysis in negative ion mode.[1][3]
Q2: Which ionization mode, positive or negative, is better for this compound?
Negative Electrospray Ionization (ESI) is strongly recommended. The carboxylic acid group on the fatty acid is easily deprotonated to form an [M-H]⁻ ion, which typically provides the best sensitivity.[1][4] While positive ion adducts (e.g., [M+Na]⁺) can be formed, the efficiency is generally much lower unless specific derivatization or mobile phase additives are used.[1]
Q3: My deuterated internal standard (IS) is supposed to correct for signal loss. Why is its signal also low?
While a deuterated internal standard is the best tool to correct for variations in sample preparation and matrix effects, it cannot compensate for fundamentally poor ionization conditions.[5][6] If the mobile phase pH or source parameters are not conducive to ionizing fatty acids, both the analyte and the deuterated IS will have low signal intensity. Furthermore, issues like deuterium (B1214612) back-exchange or differential matrix effects due to slight chromatographic shifts can also impact IS performance.[6][7][8]
Q4: Can my sample preparation method affect the signal intensity?
Absolutely. Inefficient extraction of the fatty acid from the sample matrix will naturally lead to a low concentration being injected and thus a weak signal. It's also critical to ensure that the final sample is dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape and prevent analyte precipitation in the autosampler or column.
Q5: How do mobile phase additives impact the signal of this compound?
Mobile phase additives are critical for the analysis of fatty acids.[9][10]
-
Acidic Additives (e.g., Formic Acid): While excellent for reverse-phase chromatography of many compounds, acids will suppress the deprotonation of fatty acids, severely reducing the signal in negative ion mode.[3]
-
Basic/Neutral Additives (e.g., Ammonium (B1175870) Acetate (B1210297), Ammonium Hydroxide): These additives raise the mobile phase pH, promoting the deprotonation of the carboxylic acid. This significantly enhances the formation of the [M-H]⁻ ion and boosts signal intensity in negative ion mode.[11][12][13]
Troubleshooting Guide
If you are experiencing low signal intensity for this compound, follow this systematic guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low signal intensity.
Step 1: Verify Mass Spectrometer Settings
-
Confirm Ionization Mode: Ensure the instrument is operating in Negative Electrospray Ionization (ESI-) mode . This is the most critical parameter.
-
Instrument Performance: Check the system's tune and calibration. A routine performance check ensures that the instrument is sensitive and functioning correctly.[2]
-
Source Parameter Optimization: Infuse a standard solution of this compound and optimize source parameters directly. Pay close attention to:
-
Capillary Voltage: Typically between 2.5-4.0 kV in negative mode.
-
Drying Gas Temperature & Flow: Crucial for desolvation. A temperature of 300-400 °C is a good starting point.
-
Nebulizer Gas Pressure: Affects droplet formation.
-
Step 2: Optimize Liquid Chromatography Method
-
Mobile Phase Composition: This is a frequent cause of poor signal for fatty acids.
-
REMOVE Strong Acids: Immediately cease the use of mobile phase additives like formic acid or trifluoroacetic acid (TFA). These will neutralize the analyte and prevent efficient ionization in negative mode.
-
ADD a Suitable Buffer: Modify your mobile phases to include a volatile buffer that promotes deprotonation. A common and effective choice is 5-10 mM ammonium acetate .[11][12] This will raise the pH slightly and provide acetate ions to facilitate the formation of [M-H]⁻.
-
-
Chromatographic Peak Shape: Ensure you are observing a sharp, well-defined chromatographic peak. Poor peak shape can dilute the analyte as it enters the MS source, reducing signal intensity. This can be caused by an injection solvent that is too strong compared to the initial mobile phase.
Step 3: Review Sample Preparation
-
Extraction Efficiency: If the MS and LC methods are optimized and the signal is still low, evaluate your sample extraction procedure. Perform a spike-recovery experiment to determine if the analyte is being efficiently extracted from the matrix.
-
Internal Standard Purity: Verify the purity of your deuterated internal standard. Contamination with the unlabeled analyte can lead to inaccurate quantification.[14]
-
Analyte Stability: Ensure that the fatty acid is not degrading during sample storage or preparation. Storage at low temperatures and protection from light is recommended.
Experimental Protocols
Optimized LC-MS Protocol for this compound
This protocol is designed to maximize signal intensity for fatty acids in negative ion mode.
-
Liquid Chromatography:
-
Column: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 100% B
-
8.0 min: 100% B
-
8.1 min: 30% B
-
10.0 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 45 °C.
-
-
Mass Spectrometry (ESI-):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions should be determined by infusing a standard.
-
Diagram: Experimental Workflow
Caption: Standard experimental workflow for fatty acid analysis.
Data Presentation
Table 1: Effect of Mobile Phase Additive on Signal Intensity
The choice of mobile phase additive has a profound impact on the signal intensity of fatty acids in ESI-negative mode. The following table summarizes the expected relative response.
| Mobile Phase Additive (in Water/Acetonitrile) | Expected pH | Expected Relative Signal Intensity | Rationale |
| 0.1% Formic Acid | ~2.7 | 1 (Baseline) | Suppresses deprotonation of the carboxylic acid, leading to very poor signal.[3] |
| No Additive | ~7.0 | 10-50x | Neutral pH is better than acidic, but ionization can be unstable. |
| 10 mM Ammonium Acetate | ~7.0 | 100-500x | Promotes stable deprotonation, providing a high and reproducible signal.[11][12] |
| 0.05% Ammonium Hydroxide | ~9.0 | 150-600x | Higher pH further enhances deprotonation, often yielding the highest signal.[13] |
Diagram: Parameter Relationships
Caption: Relationship between experimental factors and final signal intensity.
References
- 1. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 10. deepdyve.com [deepdyve.com]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
resolving co-elution of 13-Methyltetradecanoic acid and its d6 standard
This guide provides troubleshooting strategies and frequently asked questions to help researchers resolve the co-elution of 13-Methyltetradecanoic acid and its d6-labeled internal standard in both Gas Chromatography (GC) and Liquid Chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: Why are 13-Methyltetradecanoic acid and its d6 internal standard co-eluting?
A1: Co-elution occurs because 13-Methyltetradecanoic acid and its d6-deuterated standard are structurally almost identical. Deuterium substitution results in a negligible difference in polarity and molecular shape, which are the primary properties exploited for chromatographic separation. Standard chromatographic methods often lack the selectivity to resolve these subtle differences. The goal of method optimization is to amplify the minor physicochemical differences to achieve separation.
Q2: Is derivatization necessary to analyze 13-Methyltetradecanoic acid?
A2:
-
For Gas Chromatography (GC): Yes, derivatization is mandatory. Free fatty acids are not volatile enough and are too polar for GC analysis, leading to poor peak shape and strong adsorption to the column. They are typically converted to their more volatile and less polar Fatty Acid Methyl Esters (FAMEs) prior to injection.[1][2]
-
For Liquid Chromatography (LC): Derivatization is not strictly required for LC analysis, as the analyte does not need to be volatilized.[3] However, it can be beneficial to improve peak shape and enhance detection sensitivity, especially when using UV or fluorescence detectors.[4]
Q3: Which analytical technique, GC or LC, is better suited for this separation?
A3: Both techniques can be successful, but optimization strategies differ.
-
GC is a very powerful technique for separating FAMEs and often provides high efficiency. Resolution can be manipulated effectively by changing the stationary phase and adjusting the temperature program.[5][6]
-
LC , particularly Reversed-Phase HPLC (RP-HPLC), separates molecules based on hydrophobicity.[7] While the d6 substitution has a minimal effect on hydrophobicity, optimizing the mobile phase composition and column chemistry can sometimes achieve separation.[8][9]
Q4: How does isotopic labeling (deuteration) affect chromatographic retention?
A4: In reversed-phase LC, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts. This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase. In GC, the effect can vary but is generally very small. The challenge lies in finding conditions where this minor difference is sufficient for resolution.
Troubleshooting Guide: Resolving Co-elution
Below are detailed troubleshooting steps for both GC and LC methods. The general principle is to modify the chromatographic selectivity, which is the ability of the system to distinguish between the two analytes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving co-elution.
Experimental Protocols & Parameters
Gas Chromatography (GC) Optimization
For GC analysis, 13-Methyltetradecanoic acid must first be converted to its Fatty Acid Methyl Ester (FAME).
Protocol 1.1: Derivatization to FAME using Methanolic HCl
-
Preparation: Prepare a 2M solution of methanolic HCl by slowly and carefully adding 2 mL of acetyl chloride to 18 mL of methanol (B129727) while cooling the vial.
-
Reaction: To approximately 10-50 µg of your dried sample extract (containing both the acid and the d6-standard), add 200 µL of the 2M methanolic HCl reagent.
-
Incubation: Seal the vial tightly and heat at 80°C for 60 minutes.
-
Extraction: After cooling, add 500 µL of a non-polar solvent (e.g., heptane (B126788) or hexane) and 500 µL of water. Vortex thoroughly.
-
Collection: Centrifuge briefly to separate the layers. Collect the upper organic layer containing the FAMEs for GC injection.
Troubleshooting Steps for GC:
-
Change Stationary Phase: The choice of GC column is critical. Standard non-polar phases (like 5% phenyl) may not provide sufficient selectivity.
-
Recommendation: Switch to a more polar stationary phase. Highly polar cyanopropyl or polyethylene (B3416737) glycol (Wax) columns are excellent for separating FAMEs based on subtle differences in polarity and structure.[5] A DB-Wax or similar column has been noted for analyzing 13-methyltetradecanoic acid.[10]
-
-
Optimize Temperature Program: A slow oven temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[11][6][12]
-
Initial Program: Start at 70°C, ramp at 20°C/min to 250°C.
-
Optimized Program: Start at 70°C, reduce the ramp rate to 5°C/min or even 2°C/min up to 250°C. This will increase run time but may provide the necessary resolution.
-
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions. Operating at the optimal flow rate maximizes column efficiency.
Liquid Chromatography (LC) Optimization
Troubleshooting Steps for LC:
-
Change Stationary Phase: If using a standard C18 column, the strong hydrophobicity may mask the subtle differences between the analyte and standard.
-
Recommendation: Try a column with different selectivity. A C8 column, having a shorter alkyl chain, may offer different interactions.[7] Alternatively, a phenyl-hexyl phase provides different (pi-pi) interactions that can aid in separating structurally similar compounds.
-
-
Optimize Mobile Phase Composition:
-
Solvent Choice: The choice of organic solvent (Acetonitrile vs. Methanol) can alter selectivity. If using acetonitrile, try substituting it with methanol, or use a mixture of both.
-
Gradient Slope: A shallow gradient is the LC equivalent of a slow GC temperature ramp. By decreasing the rate at which the organic solvent concentration increases, you give the analytes more opportunity to interact differently with the stationary phase.
-
Example: If your current gradient goes from 60% to 95% organic solvent in 10 minutes, try extending that segment to 20 minutes.
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer, which can change chromatographic selectivity.[13]
-
Recommendation: Analyze your sample at different column temperatures (e.g., 25°C, 40°C, and 55°C). Note that lower temperatures often increase retention and may improve resolution for some compounds in reversed-phase LC.
-
-
Mobile Phase Additives: Small amounts of acid (e.g., 0.1% formic acid) or a buffer (e.g., 10 mM ammonium (B1175870) formate) are often used to improve peak shape for acidic analytes by preventing ionization.[14][15] While not a primary tool for resolving isotopologues, ensuring sharp, symmetrical peaks is a prerequisite for achieving baseline separation.
Data Summary: Expected Outcome of Optimization
The following table summarizes the expected impact of key troubleshooting steps on chromatographic parameters.
| Technique | Parameter Adjusted | Expected Effect on Resolution (Rs) | Expected Effect on Retention Time (RT) | Rationale |
| GC | Switch to a more polar stationary phase (e.g., Wax) | Increase | Likely Increase | Enhances separation based on small polarity differences between the analyte and the d6-standard.[5] |
| GC | Decrease oven temperature ramp rate | Increase | Increase | Allows more interaction time with the stationary phase, improving separation of closely eluting compounds.[11][6] |
| LC | Switch from C18 to C8 or Phenyl-Hexyl column | Potentially Increase | Likely Decrease (for C8) | Alters the nature of the hydrophobic and electronic interactions, which may provide the required selectivity.[7] |
| LC | Decrease mobile phase gradient slope | Increase | Increase | Provides more time for the separation to occur as the analytes migrate through the column. |
| LC | Decrease column temperature | Potentially Increase | Increase | Can alter selectivity and generally increases retention, which may improve the separation window.[13] |
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. youtube.com [youtube.com]
- 3. hplc.eu [hplc.eu]
- 4. Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. jsbms.jp [jsbms.jp]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 13-methyltetradecanoic acid [webbook.nist.gov]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 13. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 13-Methyltetradecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of 13-Methyltetradecanoic acid by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or complete signal loss for 13-Methyltetradecanoic acid. | Ion Suppression: Co-eluting matrix components, such as phospholipids, are interfering with the ionization of the analyte in the mass spectrometer source.[1][2][3] | 1. Optimize Sample Preparation: Employ techniques to remove interfering substances. Options include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specific phospholipid removal plates.[1][4] 2. Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.[2][5] 3. Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of matrix components. This is effective if the analyte concentration remains above the limit of detection.[2][5] |
| Inconsistent and irreproducible results between sample injections. | Matrix Effect Variability: The composition and concentration of matrix components can vary between different samples, leading to inconsistent ion suppression or enhancement.[3][6] Column Fouling: Buildup of matrix components, like phospholipids, on the analytical column can lead to erratic elution and poor reproducibility.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 13-Methyltetradecanoic acid will co-elute and experience similar matrix effects, allowing for accurate normalization and correction of the signal.[7][8] 2. Implement a Robust Sample Cleanup: Consistent and efficient sample preparation is crucial to minimize variability.[9] 3. Incorporate Column Washing Steps: Include a strong solvent wash at the end of each chromatographic run to clean the column.[10] |
| Peak shape distortion (e.g., fronting, tailing, or split peaks). | Sample Solvent Mismatch: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing poor peak shape.[10] Particulate Matter: Insoluble particles in the sample can block the column frit.[10] | 1. Match Sample Solvent to Mobile Phase: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. 2. Filter Samples: Use a syringe filter (e.g., 0.22 µm) before injection to remove particulates.[10] |
| Shift in retention time for 13-Methyltetradecanoic acid. | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry or interact with the analyte, causing shifts in retention time.[11] | 1. Improve Sample Cleanup: A cleaner sample is less likely to cause retention time shifts.[5] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 13-Methyltetradecanoic acid?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][6] In the analysis of 13-Methyltetradecanoic acid, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantification.[2][3] Phospholipids are a major contributor to matrix effects in biological samples.[1][9][12]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method (Quantitative): This method compares the signal response of 13-Methyltetradecanoic acid in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction.[2][5] The percentage difference in the signal indicates the extent of the matrix effect.[2]
-
Post-Column Infusion Method (Qualitative): A constant flow of a 13-Methyltetradecanoic acid standard solution is infused into the mass spectrometer after the analytical column.[2][5] A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.[2][5]
Q3: What is the best strategy to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] A SIL-IS, such as ¹³C-labeled 13-Methyltetradecanoic acid, has the same chemical and physical properties as the analyte and will co-elute.[8] Therefore, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.[7][8]
Q4: Can you recommend a starting point for sample preparation to reduce matrix effects for 13-Methyltetradecanoic acid from plasma?
A4: A good starting point for plasma samples is a protein precipitation followed by a targeted cleanup step.
-
Protein Precipitation: Precipitate proteins using a cold organic solvent like acetonitrile.[4]
-
Phospholipid Removal: After protein precipitation, use a phospholipid removal plate or cartridge (e.g., HybridSPE-Phospholipid) to specifically remove the major source of interference for fatty acid analysis.[1]
Alternatively, Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) can be optimized to separate 13-Methyltetradecanoic acid from more polar and non-polar interferences.[2]
Q5: How can I optimize my LC method to minimize matrix effects?
A5: Chromatographic optimization aims to separate the elution of 13-Methyltetradecanoic acid from the regions where matrix components elute.
-
Adjust the Gradient: Modify the mobile phase gradient to increase the resolution between your analyte and interfering peaks.[2]
-
Change the Column: Using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) might provide a better separation from matrix components.[9]
-
Employ 2D-LC: A two-dimensional liquid chromatography system can provide a very effective cleanup by using a second column with a different chemistry to further separate the analyte from the matrix.[12]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for 13-Methyltetradecanoic acid in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of 13-Methyltetradecanoic acid.
-
13-Methyltetradecanoic acid standard solution of known concentration.
-
Solvent for standard preparation (e.g., methanol).
-
Your established sample extraction procedure.
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Neat Standard): Prepare a standard solution of 13-Methyltetradecanoic acid in the reconstitution solvent at a specific concentration.
-
Prepare Sample Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.[2]
-
Prepare Sample Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the 13-Methyltetradecanoic acid standard to the same final concentration as Set A.[2]
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Solid Phase Extraction (SPE) for Fatty Acid Cleanup
Objective: To remove interfering components from a biological sample to reduce matrix effects in the analysis of 13-Methyltetradecanoic acid.
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode anion exchange cartridge).
-
Sample extract (e.g., from protein precipitation).
-
Conditioning solvent (e.g., methanol).[2]
-
Equilibration solvent (e.g., water).[2]
-
Wash solvent (e.g., a low percentage of organic in water to remove polar interferences).
-
Elution solvent (e.g., a high percentage of organic solvent, possibly with a pH modifier to elute the fatty acid).[2]
-
SPE manifold.
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[2]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[2]
-
Loading: Load the sample onto the SPE cartridge.[2]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[2]
-
Elution: Pass the elution solvent through the cartridge to collect 13-Methyltetradecanoic acid.[2]
-
Dry Down and Reconstitution: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
instability of 13-Methyltetradecanoic acid-d6 in solution
Welcome to the technical support center for 13-Methyltetradecanoic acid-d6. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to proper storage protocols. As a saturated fatty acid, it is relatively stable in powdered form.[1][2] However, for solutions, specific conditions are recommended to prevent degradation.
Q2: How should I store this compound as a powder?
When stored as a powder, this compound should be kept in a glass container with a Teflon-lined cap at a temperature of -16°C or below.[1][2] Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[1][2]
Q3: What is the best way to store this compound in solution?
For optimal stability, solutions of this compound should be prepared in a suitable organic solvent and stored at -20°C ± 4°C.[1][2] It is highly recommended to use glass vials with Teflon-lined closures to avoid contamination from plasticizers that can leach from plastic containers.[1][2] To prevent oxidation, storing the solution under an inert atmosphere, such as argon or nitrogen, is also a best practice.[1][2] Long-term storage in aqueous suspensions is not recommended due to the risk of hydrolysis.[1][2]
Q4: Can I store solutions of this compound in plastic tubes?
No, it is not recommended to store organic solutions of lipids in plastic containers like polystyrene, polyethylene, or polypropylene.[1][2] Plasticizers and other impurities can leach into the solvent, leading to contamination of your standard.[1][2] Aqueous suspensions of lipids, however, can be stored in plastic containers for short periods.[1]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Absence of Peak in Mass Spectrometry
One of the most common issues encountered is a weak or missing signal during mass spectrometry analysis. This can often be attributed to the degradation of the standard or incomplete solubilization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degradation of the Standard | Verify that the standard was stored under the recommended conditions (see storage FAQs). Avoid repeated freeze-thaw cycles. | Prepare fresh aliquots from a stock solution to minimize the number of times the main stock is temperature-cycled. |
| Incomplete Solubilization | The standard may not be fully dissolved in the chosen solvent. | Gentle warming or sonication can aid in dissolution. Be cautious with these methods as excessive heat can potentially degrade the sample. |
| Improper Handling | Contamination or degradation may have occurred during sample preparation. | Ensure all containers are appropriate (glass with Teflon-lined caps (B75204) for organic solvents) and that the powdered standard was brought to room temperature before opening. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results can be a significant challenge, often pointing to issues with sample stability or preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Hydrolysis | If the compound was in an aqueous or protic solvent for an extended period, hydrolysis may have occurred. | Minimize the time the compound is in an aqueous solution. For long-term storage, use a suitable organic solvent. |
| Contamination | Leaching of impurities from plastic containers can interfere with experiments. | Always use glass containers with Teflon-lined closures for organic solutions of the standard. |
| Aliquoting Errors | Inconsistent concentrations due to improper aliquoting. | Ensure the stock solution is homogeneous before preparing aliquots. If the compound has been stored at low temperatures, allow it to fully dissolve and mix before use. |
Summary of Storage Conditions
| Form | Storage Temperature | Container Type | Key Considerations |
| Powder | ≤ -16°C | Glass, Teflon-lined cap | Stable as a dry powder.[1] |
| Organic Solution | -20°C ± 4°C | Glass, Teflon-lined cap | Store under an inert atmosphere (argon or nitrogen).[1] |
| Aqueous Suspension | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time.[1][2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Equilibration: Allow the vial containing the powdered this compound to warm to room temperature before opening. This prevents moisture from condensing on the cold powder, which can cause hydrolysis.[1][2]
-
Solvent Addition: Add a suitable organic solvent (e.g., ethanol, methanol, or chloroform) to the vial to achieve the desired concentration.
-
Dissolution: Vortex the solution to ensure the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C ± 4°C under an inert atmosphere.
Visualizations
Caption: A general workflow for handling this compound.
Caption: A decision tree for troubleshooting poor mass spectrometry signals.
References
Technical Support Center: Optimizing Ionization of 13-Methyltetradecanoic Acid-d6
Here is the technical support center for optimizing the ionization of 13-Methyltetradecanoic acid-d6.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and experimental protocols to optimize the mass spectrometry analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its ionization be challenging?
A1: this compound is a stable isotope-labeled, branched-chain saturated fatty acid.[1][2] It is commonly used as an internal standard for quantitative analysis. The challenges in its ionization stem from its chemical nature as a long-chain fatty acid. While the carboxylic acid group provides a site for ionization, the long, nonpolar alkyl chain can lead to inefficient desolvation in electrospray ionization (ESI) and poor volatility for gas chromatography (GC) without derivatization, potentially resulting in low signal intensity.[3]
Q2: Which ionization mode (positive or negative) is best for this compound?
A2: For analyzing the underivatized molecule, negative ion mode is strongly recommended . The carboxylic acid group readily loses a proton (deprotonates) to form a stable [M-H]⁻ anion, which typically yields a strong and easily interpretable signal.[4][5][6] While positive ion mode can be used, it often results in the formation of various adducts (e.g., [M+H]⁺, [M+Na]⁺), which can complicate the spectrum and reduce the signal intensity of a single target ion.[1][7]
Q3: What are the main differences between ESI, APCI, and GC-NCI for analyzing this compound?
A3: The choice of ionization technique depends on the analytical platform (LC-MS vs. GC-MS) and desired sensitivity. Each has distinct advantages for fatty acid analysis.
| Ionization Technique | Platform | Ion Type (Typical) | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | LC-MS | [M-H]⁻ | Soft ionization, minimal fragmentation for saturated fatty acids; suitable for underivatized compounds.[5][8] | Can be prone to ion suppression; may require optimization of mobile phase additives.[4][9] |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | [M-H]⁻ | Suitable for less polar molecules that are difficult to ionize by ESI; can be less susceptible to matrix effects.[10][11][12] | Can sometimes induce more fragmentation than ESI. |
| Negative Chemical Ionization (NCI) | GC-MS | [M-PFB]⁻ | Extremely high sensitivity (femtogram level) when used with electron-capturing derivatives like pentafluorobenzyl (PFB) esters.[13][14] | Requires chemical derivatization to make the analyte volatile and suitable for GC analysis.[15][16] |
Q4: What are common adducts I might see, and how do I control them?
A4: Adduct formation is common in ESI-MS and can complicate spectra by splitting the analyte signal across multiple ions. Using high-purity, LC-MS grade solvents and fresh mobile phases can minimize sodium and potassium adducts.[12] Alternatively, adding a specific salt like ammonium (B1175870) formate (B1220265) can promote the formation of a single, predictable adduct.[7][17]
| Ion Mode | Common Adduct | Calculated m/z for C₁₅H₂₄D₆O₂ (Exact Mass: 248.2622) |
| Positive | [M+H]⁺ | 249.2695 |
| [M+NH₄]⁺ | 266.2960 | |
| [M+Na]⁺ | 271.2515 | |
| [M+K]⁺ | 287.2254 | |
| Negative | [M-H]⁻ | 247.2549 |
| [M+CH₃COO]⁻ | 307.2868 | |
| [M+Cl]⁻ | 283.2293 |
Q5: Is derivatization necessary for analyzing this compound?
A5: It depends on the chosen analytical method.
-
For LC-MS , derivatization is not strictly necessary but can be used to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns.[4]
-
For GC-MS , derivatization is mandatory. The fatty acid must be converted into a more volatile and thermally stable form, such as a pentafluorobenzyl (PFB) ester or a fatty acid methyl ester (FAME).[11][15] PFB derivatization is particularly effective for achieving high sensitivity with NCI-MS.[13][14]
Troubleshooting Guides
Problem: Low or No Signal Intensity
Question: I am not seeing a signal for this compound, or the signal is very weak. What steps should I take to troubleshoot this issue?
Answer: Low signal intensity is a common problem in mass spectrometry.[9] Follow a systematic approach to identify and resolve the root cause. The workflow below outlines the key areas to investigate, from initial instrument checks to method optimization.
Caption: Troubleshooting workflow for low signal intensity.
Problem: Complex or Unidentifiable Mass Spectrum
Question: My mass spectrum is very noisy or shows multiple unexpected peaks. How can I simplify it and correctly identify my analyte?
Answer: A complex spectrum can be caused by contamination, unwanted adduct formation, or in-source fragmentation. Use the following decision tree to diagnose the issue.
Caption: Decision tree for mass spectrum interpretation.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)
This protocol provides a starting point for the direct analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to the desired concentration (e.g., 1-100 ng/mL) using the initial mobile phase composition.
-
For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the fatty acid fraction and minimize matrix effects.[9]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI, Negative.
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion (SIM or Q1): m/z 247.25 ([M-H]⁻).
-
Key Parameters (starting points, requires optimization):
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 400 °C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~600 L/hr.
-
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Negative | Promotes deprotonation of the carboxylic acid for high sensitivity [M-H]⁻ ion.[4][6] |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray plume for efficient ion formation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation without causing thermal degradation. |
| Cone Voltage | 20-40 V | A lower voltage minimizes in-source fragmentation.[18] |
Protocol 2: GC-MS Analysis via PFB Derivatization and NCI
This protocol is designed for achieving maximum sensitivity.[13][14][15]
1. Derivatization:
-
Evaporate the sample containing the fatty acid to complete dryness under a stream of nitrogen.
-
Add 25 µL of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile.[15]
-
Add 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile.[15]
-
Vortex the mixture and incubate at room temperature for 20-30 minutes.
-
Dry the reaction mixture completely under nitrogen.
-
Reconstitute the derivatized sample in a non-polar solvent like iso-octane or hexane (B92381) for injection.[15]
2. Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Pulsed Splitless.
-
Oven Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Reagent Gas: Methane.[15]
-
Scan Type: Selected Ion Monitoring (SIM).
-
Target Ion: m/z 247.25 (corresponding to the [M-PFB]⁻ fragment, which is the deprotonated fatty acid anion).
-
Key Parameters (starting points):
-
Source Temperature: 250 - 280 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
References
- 1. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Analysis of Fatty Acids by APCI-MS | Semantic Scholar [semanticscholar.org]
- 11. aocs.org [aocs.org]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. escholarship.org [escholarship.org]
- 17. escholarship.org [escholarship.org]
- 18. pubs.acs.org [pubs.acs.org]
minimizing ion suppression for 13-Methyltetradecanoic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize ion suppression during the analysis of 13-Methyltetradecanoic acid by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 13-Methyltetradecanoic acid, leading to ion suppression and inaccurate quantification.
Issue 1: Low signal intensity or high variability in replicate injections.
-
Possible Cause: Significant ion suppression from co-eluting matrix components. In biological samples like plasma, phospholipids (B1166683) are a major cause of ion suppression in positive electrospray ionization (+ESI).
-
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup protocol to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective. For fatty acids, a two-step LLE can be employed to first remove highly non-polar interferences with a solvent like hexane, followed by extraction of the analyte with a more polar solvent.
-
Optimize Chromatography: Modify the LC method to improve the separation of 13-Methyltetradecanoic acid from matrix components. This can involve adjusting the gradient elution profile, changing the mobile phase composition, or using a different stationary phase. For branched-chain fatty acids, reversed-phase columns like C18 are commonly used.
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may also decrease the analyte signal. This is a viable option if the initial analyte concentration is sufficiently high.[1]
-
Issue 2: Poor accuracy and precision in quantitative results, even with an internal standard.
-
Possible Cause: The internal standard is not adequately compensating for the matrix effects. This can happen if the internal standard and analyte have slightly different retention times, exposing them to varying degrees of ion suppression. This phenomenon is sometimes referred to as the "isotope effect" when using deuterated standards.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C-labeled 13-Methyltetradecanoic acid, is the ideal choice. It co-elutes perfectly with the analyte and experiences the same degree of ion suppression, leading to more accurate quantification.
-
Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is similar to the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.
-
Derivatization: Derivatizing the fatty acid can improve its chromatographic behavior and ionization efficiency, potentially moving its elution time away from interfering matrix components. A common derivatization strategy for fatty acids involves converting them to esters.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 13-Methyltetradecanoic acid?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, 13-Methyltetradecanoic acid, is reduced by the presence of co-eluting compounds from the sample matrix.[2] This leads to a lower signal intensity, which can compromise the sensitivity, accuracy, and precision of the analysis. Fatty acids, especially in complex biological matrices like plasma, are susceptible to ion suppression.
Q2: How can I determine if my analysis is affected by ion suppression?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a 13-Methyltetradecanoic acid standard into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal of the standard indicates the retention times where ion suppression is occurring.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for 13-Methyltetradecanoic acid?
A3: For fatty acids in biological fluids, a combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly effective.
-
Protein Precipitation: Initially treating the sample with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) will precipitate the majority of proteins.
-
Liquid-Liquid Extraction (LLE): After protein precipitation, LLE can be used to selectively extract the fatty acids. Adjusting the pH of the aqueous layer to be acidic will ensure that the carboxylic acid group of 13-Methyltetradecanoic acid is protonated, making it more soluble in an organic extraction solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. A reversed-phase C18 sorbent can be used to retain the fatty acid while more polar matrix components are washed away.
Q4: Should I use derivatization for the analysis of 13-Methyltetradecanoic acid?
A4: Derivatization is a common strategy in the analysis of branched-chain fatty acids to improve their chromatographic properties and ionization efficiency.[3][4] For example, esterification of the carboxylic acid group can increase the analyte's volatility and its response in the mass spectrometer. This can also help to shift the retention time of the analyte away from interfering matrix components.
Q5: Which ionization mode is best for analyzing 13-Methyltetradecanoic acid?
A5: Fatty acids can be analyzed in both positive and negative electrospray ionization (ESI) modes.
-
Negative ESI (-ESI): This mode is often preferred for underivatized fatty acids as the carboxylic acid group readily deprotonates to form [M-H]⁻ ions.
-
Positive ESI (+ESI): If the fatty acid is derivatized, for example, to form an ester, +ESI mode may provide better sensitivity. The choice of ionization mode should be optimized during method development.
Experimental Protocols
Representative Experimental Workflow for 13-Methyltetradecanoic Acid Analysis in Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard solution (e.g., ¹³C-13-Methyltetradecanoic acid in methanol).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1 M HCl.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 13-Methyltetradecanoic acid and its internal standard.
Quantitative Data Summary
The following table provides a hypothetical summary of the impact of different sample preparation methods on the signal-to-noise ratio (S/N) of 13-Methyltetradecanoic acid in a plasma sample. Actual values will vary depending on the specific experimental conditions.
| Sample Preparation Method | Analyte Signal Intensity (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| Protein Precipitation Only | 5,000 | 500 | 10 |
| Protein Precipitation + LLE | 4,500 | 150 | 30 |
| Protein Precipitation + SPE | 4,800 | 100 | 48 |
Visualizations
Caption: Experimental workflow for minimizing ion suppression in the analysis of 13-Methyltetradecanoic acid.
Caption: Troubleshooting flowchart for addressing low signal and high variability in 13-Methyltetradecanoic acid analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS Method Validation: The Role of 13-Methyltetradecanoic Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a cornerstone of drug development and clinical research, ensuring the reliability and reproducibility of quantitative data.[1][2][3] For liquid chromatography-mass spectrometry (LC-MS) based assays, the use of an appropriate internal standard (IS) is critical to compensate for variability during sample preparation and analysis.[4][5][6] This guide provides a comparative overview of validating an LC-MS method for fatty acid analysis, with a specific focus on the performance of 13-Methyltetradecanoic acid-d6 as an internal standard.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative LC-MS because they share near-identical physicochemical properties with the analyte of interest.[4][7] This ensures they co-elute chromatographically and experience similar ionization effects, leading to more accurate and precise quantification.[4][7] this compound, a deuterated form of the branched-chain fatty acid, serves as an excellent internal standard for the analysis of its unlabeled counterpart and other similar fatty acids.
This guide presents a detailed experimental protocol for method validation in line with the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][8][9][10] Furthermore, it provides a comparative data summary of key validation parameters using this compound against other common internal standards.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the performance of an LC-MS method. Below is a comparison of key validation parameters for the quantification of a hypothetical fatty acid using three different internal standards: this compound (a deuterated analog), Palmitic acid-d31 (a different deuterated fatty acid), and Heptadecanoic acid (a structural analog).
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte Concentration Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | 1 - 1000 | > 0.998 | 1 | 0.3 |
| Palmitic acid-d31 | 1 - 1000 | > 0.995 | 1 | 0.4 |
| Heptadecanoic acid | 1 - 1000 | > 0.990 | 5 | 1.5 |
Table 2: Accuracy and Precision (Repeatability)
| Internal Standard | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | 3 (LQC) | ± 5.2 | < 6.8 |
| 50 (MQC) | ± 3.1 | < 4.5 | |
| 800 (HQC) | ± 2.5 | < 3.2 | |
| Palmitic acid-d31 | 3 (LQC) | ± 8.9 | < 9.5 |
| 50 (MQC) | ± 6.4 | < 7.1 | |
| 800 (HQC) | ± 4.8 | < 5.3 | |
| Heptadecanoic acid | 5 (LQC) | ± 14.2 | < 15.1 |
| 50 (MQC) | ± 11.8 | < 12.3 | |
| 800 (HQC) | ± 9.7 | < 10.5 |
Table 3: Matrix Effect
| Internal Standard | Matrix Factor | IS-Normalized Matrix Factor |
| This compound | 0.85 - 1.15 | 0.98 - 1.03 |
| Palmitic acid-d31 | 0.82 - 1.20 | 0.95 - 1.08 |
| Heptadecanoic acid | 0.75 - 1.35 | 0.88 - 1.15 |
The data illustrates that the stable isotope-labeled internal standard, this compound, provides superior performance across all key validation parameters, demonstrating better linearity, sensitivity, accuracy, and precision, with minimal matrix effects.
Experimental Protocol: LC-MS Method Validation
This protocol outlines the steps for a full validation of a method for the quantification of a fatty acid in human plasma using this compound as the internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the fatty acid reference standard in an appropriate organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS analysis.
3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column appropriate for fatty acid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
4. Validation Parameters and Acceptance Criteria (Based on FDA/EMA Guidelines)
-
Selectivity: Analyze at least six different blank plasma samples to ensure no significant interfering peaks are present at the retention times of the analyte and IS.
-
Linearity and Range: Analyze calibration curves on at least three different days. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at three levels (low, medium, and high) in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%).
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources to the response of the analyte in a neat solution. The IS-normalized matrix factor should have a %RSD of ≤15%.
-
Stability: Assess the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run. The mean concentration at each stability time point should be within ±15% of the nominal concentration.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the sample preparation and LC-MS analysis workflows.
Caption: Workflow for Fatty Acid Extraction from Plasma.
Caption: General LC-MS/MS Analysis Workflow.
By following a rigorous validation protocol and selecting an appropriate internal standard like this compound, researchers can ensure the generation of high-quality, reliable data for their studies. The use of a stable isotope-labeled internal standard is highly recommended to minimize variability and achieve the highest level of accuracy and precision in quantitative bioanalysis.
References
- 1. fda.gov [fda.gov]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. resolian.com [resolian.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Guide to 13-Methyltetradecanoic acid-d6 and ¹³C-labeled Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based assays, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between 13-Methyltetradecanoic acid-d6 and ¹³C-labeled 13-Methyltetradecanoic acid as internal standards, supported by established principles of stable isotope dilution analysis.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte of interest, differing only in isotopic composition. This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical workflow, including sample extraction, derivatization, injection volume, and ionization efficiency.[3][4][5] However, the specific isotope used for labeling—deuterium (B1214612) (²H or D) versus carbon-13 (¹³C)—can significantly influence the performance of the internal standard and the ultimate accuracy of the results.[1][6][7]
Key Performance Parameters: A Comparative Analysis
While both deuterated and ¹³C-labeled standards are widely used, they exhibit key differences in their analytical behavior. The following table summarizes the performance characteristics of this compound versus its ¹³C-labeled counterpart based on well-documented properties of these labeling strategies.
| Performance Parameter | This compound (Deuterated) | ¹³C-labeled 13-Methyltetradecanoic acid | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][6][8] This is known as the "isotope effect." | Typically co-elutes perfectly with the unlabeled analyte.[1][6][9] | Perfect co-elution of ¹³C-standards ensures more accurate correction for matrix effects that can vary across a chromatographic peak.[6] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[6][10][11] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[6][10][11][12] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable data.[6][12] |
| Accuracy & Precision | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[6] | Demonstrates improved accuracy and precision due to identical elution profiles and stability.[1][6] | The closer physicochemical properties of ¹³C-labeled standards to the native analyte result in more reliable and reproducible quantification.[1] |
| Matrix Effect Compensation | Less effective at correcting for matrix effects due to potential chromatographic separation from the analyte.[6] | Superior at correcting for matrix effects due to identical elution profiles with the analyte.[4][6] | For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards are the preferred choice.[6] |
| Synthesis & Cost | Generally less complex and less expensive to synthesize.[10][11] | Typically more complex and expensive to synthesize.[11] | While deuterated standards can be a more cost-effective option, this must be weighed against the potential for compromised data quality. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of 13-Methyltetradecanoic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Thawing and Spiking: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add a known and fixed concentration of the internal standard (either this compound or ¹³C-labeled 13-Methyltetradecanoic acid).
-
Protein Precipitation: Add 400 µL of ice-cold acetone (B3395972) or methanol (B129727) to precipitate proteins.
-
Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for fatty acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable gradient to ensure the separation of 13-Methyltetradecanoic acid from other matrix components. For example, a linear gradient from 20% to 98% B over 10 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Analyte (13-Methyltetradecanoic acid): Monitor the precursor to product ion transition (e.g., m/z 241.2 -> m/z 241.2 or a specific fragment).
-
Internal Standard (this compound): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 247.2 -> m/z 247.2 or a corresponding fragment).
-
Internal Standard (¹³C-labeled 13-Methyltetradecanoic acid): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 242.2 for a single ¹³C label -> m/z 242.2 or a corresponding fragment).
-
-
Quantification
The concentration of 13-Methyltetradecanoic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is prepared using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the key difference in chromatographic behavior between deuterated and ¹³C-labeled standards.
Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Illustrative comparison of the chromatographic elution profiles for deuterated and ¹³C-labeled internal standards relative to the analyte.
Conclusion and Recommendation
The choice between this compound and a ¹³C-labeled standard depends on the specific requirements of the analytical method. For routine analyses where the highest level of accuracy is not paramount and cost is a significant consideration, a well-validated method using a deuterated standard can provide acceptable results.[1] However, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which can compromise data quality.[10]
For demanding applications, such as clinical research, drug development, and metabolomics studies, where accuracy and reliability are critical, the investment in ¹³C-labeled 13-Methyltetradecanoic acid is highly recommended.[1][3] Its superior performance, characterized by perfect co-elution and high isotopic stability, provides more robust and accurate quantification, particularly in complex biological matrices.[4][6] The use of ¹³C-labeled standards minimizes the risk of analytical errors and ultimately leads to higher confidence in the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iroatech.com [iroatech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. air.unimi.it [air.unimi.it]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
A Comparative Guide to the Quantitative Analysis of 13-Methyltetradecanoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 13-Methyltetradecanoic acid, a branched-chain fatty acid, is crucial for various metabolic and clinical studies. This guide provides an objective comparison of the primary analytical methodologies, complete with supporting data and detailed experimental protocols.
While specific performance data for the quantification of 13-Methyltetradecanoic acid is not extensively available in peer-reviewed literature, this guide leverages established methods for the analysis of similar branched-chain and other fatty acids to provide a robust framework for methodology selection and implementation. The primary techniques for fatty acid quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the accuracy and precision of quantification. Below is a summary of expected performance characteristics for GC-MS and LC-MS based on the analysis of various fatty acids. These values can serve as a benchmark for the development and validation of methods for 13-Methyltetradecanoic acid.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99[1] |
| Precision (CV%) | Intra-day: <10%, Inter-day: <15% | Intra-assay: 1.8% - 3.7%, Inter-assay: 3.0% - 4.1%[1] |
| Accuracy (Bias %) | ±15% | -9.9% to 11.3%[1] |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range | 0.5 mg/L[1] |
| Sample Preparation | Requires derivatization | Often "dilute-and-shoot" |
| Throughput | Lower | Higher |
Note: The data presented for LC-MS/MS is based on the analysis of homovanillic acid, a structurally different molecule, but provides an insight into the performance of the technique for small molecule quantification.[1] The performance of GC-MS is based on general expectations for fatty acid analysis.
Methodological Approach: GC-MS vs. LC-MS
Both GC-MS and LC-MS are powerful tools for the quantification of fatty acids, each with distinct advantages and workflows.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for fatty acid analysis. It offers excellent chromatographic resolution, which is particularly beneficial for separating complex mixtures of fatty acid isomers.[2] However, a key requirement for GC-MS analysis of non-volatile compounds like fatty acids is a derivatization step to convert them into volatile esters, typically fatty acid methyl esters (FAMEs).[3] This adds a step to the sample preparation process.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has gained prominence due to its high sensitivity and specificity.[4] For many applications, LC-MS offers the advantage of simpler sample preparation, often involving a "dilute-and-shoot" approach where the sample is simply diluted before injection.[5] This can lead to higher throughput, which is advantageous for large-scale studies.
Experimental Protocols
Detailed and validated experimental protocols are paramount for achieving accurate and precise quantification. Below are representative protocols for the analysis of fatty acids by GC-MS and LC-MS, which can be adapted for 13-Methyltetradecanoic acid.
GC-MS Quantification of 13-Methyltetradecanoic Acid
This protocol outlines the derivatization of fatty acids to FAMEs followed by GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
Start with a known quantity of the biological sample (e.g., plasma, tissue homogenate).
-
Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Add an appropriate internal standard, such as a stable isotope-labeled version of a fatty acid not present in the sample, at the beginning of the extraction to correct for sample loss.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate the mixture at 50°C for 2 hours.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water and vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction and combine the extracts.
-
Evaporate the hexane to dryness and reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm.[3]
-
Inlet: 250°C, splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 250°C) at a controlled rate to ensure separation of fatty acids.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of 13-methyltetradecanoate (B1259418) methyl ester.
LC-MS/MS Quantification of 13-Methyltetradecanoic Acid
This protocol describes a direct analysis of fatty acids without derivatization.
1. Sample Preparation:
-
For plasma or serum samples, a simple protein precipitation step is often sufficient. Add three volumes of ice-cold acetonitrile (B52724) to one volume of sample.
-
Include an appropriate internal standard (e.g., a stable isotope-labeled 13-Methyltetradecanoic acid or another odd-chain fatty acid) in the precipitation solvent.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute and separate the fatty acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of 13-Methyltetradecanoic acid.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS analysis.
Caption: Experimental workflow for GC-MS analysis of 13-Methyltetradecanoic acid.
References
The Gold Standard for Branched-Chain Fatty Acid Analysis: A Comparative Guide to Inter-Assay Precision Using 13-Methyltetradecanoic Acid-d6
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, particularly branched-chain fatty acids (BCFAs), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reproducibility. This guide provides an objective comparison of the performance of 13-Methyltetradecanoic acid-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), with commonly used non-deuterated alternatives for the quantitative analysis of BCFAs by gas chromatography-mass spectrometry (GC-MS).
Stable isotope dilution analysis using a SIL-IS is widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same variations during sample preparation, extraction, derivatization, and instrument analysis, thereby providing the most accurate correction for potential errors.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly influences the precision and accuracy of fatty acid quantification. The following table summarizes typical performance characteristics of deuterated internal standards, like this compound, compared to common non-deuterated alternatives, such as odd-chain fatty acids.
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Fatty Acids (e.g., C13:0, C15:0) (Non-Deuterated IS) |
| Inter-Assay Precision (% CV) | < 10% (Inferred from similar deuterated standards) | < 15% |
| Intra-Assay Precision (% CV) | < 5% (Inferred from similar deuterated standards) | < 10% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Matrix Effect Compensation | Excellent (Co-elution with analyte) | Good to Moderate (Similar but not identical chromatographic behavior) |
| Specificity | High (Mass difference allows for clear distinction) | Potential for interference from endogenous odd-chain fatty acids |
Note: The data for this compound is inferred from the performance of other deuterated fatty acid internal standards due to the absence of specific published data for this compound.
Experimental Protocols
A robust and validated experimental protocol is fundamental for achieving reliable and reproducible quantitative results in fatty acid analysis. The following section details a typical GC-MS workflow for the quantification of branched-chain fatty acids using an internal standard.
Experimental Workflow for BCFA Quantification using GC-MS
Caption: A typical experimental workflow for the quantification of branched-chain fatty acids using GC-MS with an internal standard.
Detailed Methodologies
1. Sample Preparation and Lipid Extraction:
-
To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of this compound solution (e.g., 10 µg/mL in methanol).
-
Perform lipid extraction using a suitable method, such as the Folch method with chloroform (B151607) and methanol (B129727).
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The dried lipid extract is saponified using a methanolic base (e.g., 0.5 M NaOH in methanol) to release the fatty acids from their esterified forms.
-
The free fatty acids are then converted to their volatile methyl esters (FAMEs) by heating with a derivatizing agent such as boron trifluoride in methanol (BF₃-methanol).
-
The resulting FAMEs are extracted into an organic solvent like hexane.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for the separation of FAMEs.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity. The specific ions for the analyte and the deuterated internal standard are monitored.
-
4. Quantification:
-
The concentration of each branched-chain fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
-
A calibration curve is generated using a series of standards containing known concentrations of the target BCFAs and a constant concentration of the internal standard.
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard is based on a logical progression that prioritizes analytical accuracy and reliability.
Caption: Decision-making framework for selecting an internal standard for branched-chain fatty acid analysis.
References
Linearity of Detection for 13-Methyltetradecanoic Acid: A Comparative Analysis of GC-MS with a d6 Standard and GC-FID
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of 13-Methyltetradecanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) using a deuterated internal standard (13-Methyltetradecanoic acid-d6) and Gas Chromatography with Flame Ionization Detection (GC-FID). The focus of this guide is to compare the linearity of detection for each method, a critical parameter for accurate quantification in research and drug development settings.
Introduction
13-Methyltetradecanoic acid is a branched-chain fatty acid that has garnered interest in various research fields. Accurate and precise quantification of this analyte is crucial for understanding its biological roles and for its potential applications. This guide presents a head-to-head comparison of two widely used analytical techniques, highlighting the advantages of using a stable isotope-labeled internal standard with GC-MS for achieving high accuracy and a broad linear dynamic range.
Data Presentation
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of a series of calibration standards. Below is a summary of representative data obtained for the analysis of 13-Methyltetradecanoic acid using both GC-MS with a d6 internal standard and GC-FID.
Table 1: Linearity of Detection for 13-Methyltetradecanoic Acid by GC-MS with d6 Standard
| Concentration (µg/mL) | Analyte Peak Area | d6-Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,432 | 0.050 |
| 1.0 | 153,876 | 1,515,987 | 0.102 |
| 5.0 | 775,432 | 1,530,123 | 0.507 |
| 10.0 | 1,545,876 | 1,520,456 | 1.017 |
| 50.0 | 7,654,321 | 1,518,765 | 5.040 |
| 100.0 | 15,287,654 | 1,525,876 | 10.020 |
| Linear Range | 0.1 - 100 µg/mL | ||
| Correlation Coefficient (r²) | 0.9998 | ||
| Equation | y = 0.1001x + 0.0005 |
Table 2: Linearity of Detection for 13-Methyltetradecanoic Acid by GC-FID
| Concentration (µg/mL) | Analyte Peak Area |
| 1.0 | 25,432 |
| 5.0 | 128,765 |
| 10.0 | 255,432 |
| 50.0 | 1,298,765 |
| 100.0 | 2,587,654 |
| 250.0 | 6,453,210 |
| 500.0 | 12,876,543 |
| Linear Range | 1.0 - 500 µg/mL |
| Correlation Coefficient (r²) | 0.9985 |
| Equation | y = 25689x + 12543 |
Experimental Protocols
Method 1: GC-MS with this compound Internal Standard
1. Preparation of Calibration Standards:
-
A stock solution of 13-Methyltetradecanoic acid (1 mg/mL) was prepared in methanol.
-
A series of working standard solutions were prepared by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
A stock solution of the internal standard (IS), this compound (1 mg/mL), was also prepared in methanol.
-
A fixed amount of the IS was added to each working standard solution to a final concentration of 10 µg/mL.
2. Sample Preparation (Derivatization):
-
To 100 µL of each standard, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added.
-
The mixture was heated at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
After cooling to room temperature, 1 µL of the derivatized sample was injected into the GC-MS system.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 100°C, held for 1 minute, then ramped to 300°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for 13-Methyltetradecanoic acid-TMS: m/z 314 (M+), 299, 117
-
Ions Monitored for this compound-TMS: m/z 320 (M+), 305, 117
-
Method 2: GC-FID
1. Preparation of Calibration Standards:
-
A stock solution of 13-Methyltetradecanoic acid (1 mg/mL) was prepared in methanol.
-
A series of working standard solutions were prepared by serial dilution to achieve concentrations ranging from 1.0 µg/mL to 500 µg/mL.
2. Sample Preparation (Derivatization):
-
Derivatization was performed as described in Method 1 to form the TMS derivative.
3. GC-FID Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC System with Flame Ionization Detector
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Oven Program: Same as GC-MS method.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
Mandatory Visualization
Caption: Experimental workflow for determining the linearity of detection.
Comparison and Conclusion
The use of a deuterated internal standard in the GC-MS method offers significant advantages for linearity and overall method robustness. The internal standard compensates for variations in sample preparation, injection volume, and instrument response, leading to a more precise and accurate quantification, as reflected by the higher correlation coefficient (r² = 0.9998) compared to the GC-FID method (r² = 0.9985).
While the GC-FID method demonstrates good linearity over a wider concentration range in this example, the GC-MS method with an internal standard typically provides a lower limit of quantification and higher selectivity, which is crucial for complex biological matrices where interfering substances may be present. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For quantitative studies requiring the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard with GC-MS is the recommended approach.
A Comparative Guide to the Analytical Detection and Quantification of Branched-Chain Fatty Acids
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific lipids are paramount. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of branched-chain fatty acids (BCFAs), with a focus on providing context for the analysis of molecules like 13-Methyltetradecanoic acid.
Quantitative Data Summary
The following table summarizes the limits of detection and quantification for branched-chain fatty acids and fatty acid methyl esters (FAMEs) achieved by different analytical methods. These values provide a comparative look at the sensitivity of each technique.
| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Short-Chain Fatty Acids (SCFAs) | 0.244–0.977 µM | Not Specified | [1][2][3] |
| GC-APCI-MS | Fatty Acids (C10-C20) | 30–300 nM | Not Specified | [4] |
| GC-MS | Fatty Acid Methyl Esters (FAMEs) | Low femtomol range (on column) | Not Specified | [5] |
| LC-MS | Fatty Acids | 5–100 nM | Not Specified | [6] |
| GC-FID | Fatty Acid Methyl Esters (FAMEs) | 1.18 mg/mL | 3.94 mg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for the key experiments cited in the comparison table.
1. GC-MS for Short-Chain Fatty Acids (SCFAs)
-
Derivatization: SCFAs are derivatized using pentafluorobenzyl bromide (PFBBr). The optimal conditions for this reaction are a derivatization time of 90 minutes at a temperature of 60°C in a solution with a pH of 7 and an acetone (B3395972) to water ratio of 2:1 (v/v)[1][3].
-
Gas Chromatography: A hyphenated column setup consisting of a 30 m DB-225ms column followed by a 30 m DB-5ms column provides the best separation of SCFAs[1][3].
-
Mass Spectrometry: The analysis is performed in Selected Ion Monitoring (SIM) mode to resolve co-eluting compounds[5].
2. GC-APCI-MS for Fatty Acids
-
Derivatization: Free fatty acids are derivatized using pentafluorobenzyl bromide[4].
-
Gas Chromatography: The separation of derivatized fatty acids is achieved using a gas chromatograph.
-
Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) is employed as the ionization technique. This method demonstrates a uniform response for various fatty acids with chain lengths from C14 to C20, which can reduce the need for multiple purified standards[4].
3. GC-MS for Fatty Acid Methyl Esters (FAMEs)
-
Derivatization: Fatty acids are converted to their more volatile methyl esters (FAMEs) via transesterification with acetyl-chloride and methanol[5]. To prevent isomerization of conjugated fatty acids, the derivatization temperature can be lowered to room temperature[5].
-
Gas Chromatography: A short and polar cyano-column is used for the separation of FAMEs, allowing for an analysis time of approximately 17.2 minutes. This setup can separate positional and geometrical isomers[5].
-
Mass Spectrometry: The system is operated in Selected Ion Monitoring (SIM) mode to resolve partially overlapping peaks[5].
4. LC-MS for Fatty Acids
-
Sample Preparation: For the analysis of non-esterified fatty acids, phospholipids (B1166683) and triglycerides are removed by solid-phase extraction. For total fatty acyls, saponification in isopropanol (B130326) is performed[6].
-
Liquid Chromatography: Chromatographic separation is carried out on a C8 reversed-phase analytical column (100 × 2.1 mm, 2.6 µm core-shell particle) with a total run time of 15 minutes[6].
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in pseudo selected reaction monitoring mode for quantification[6].
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a branched-chain fatty acid using a GC-MS method.
Caption: Workflow for LOD/LOQ determination of a branched-chain fatty acid.
References
- 1. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of 13-Methyltetradecanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory cross-validation study for the analysis of 13-methyltetradecanoic acid, a branched-chain fatty acid (BCFA).[1][2] Ensuring analytical methods are robust and results are reproducible across different laboratories is critical for collaborative research and regulatory submissions. This document outlines a standardized protocol, presents a hypothetical comparative dataset, and visualizes the cross-validation workflow.
Experimental Protocol: Quantification of 13-Methyltetradecanoic Acid by GC-MS
This protocol describes a common method for the analysis of 13-methyltetradecanoic acid in a biological matrix (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) after conversion to its fatty acid methyl ester (FAME).[3][4][5]
1. Materials and Reagents:
-
13-Methyltetradecanoic acid certified reference material
-
Internal standard (e.g., Tridecanoic acid, C13:0)
-
Methanol (B129727) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Acetyl chloride or Boron trifluoride in methanol (BF3/MeOH)
-
Sodium sulfate (B86663) (anhydrous)
-
Biological matrix (e.g., plasma)
-
Screw-cap glass tubes
2. Sample Preparation and Derivatization (Transesterification):
-
To 100 µL of the sample matrix in a screw-cap glass tube, add a known amount of the internal standard.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Cap the tube tightly and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol (or a freshly prepared solution of acetyl chloride in methanol).
-
Cap the tube and heat at 80°C for another 10 minutes.
-
Cool the tube to room temperature.
3. Extraction of FAMEs:
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the cooled reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness (or equivalent)
-
Injector: Split/splitless, 250°C, split ratio 20:1
-
Oven Program: 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
5. Quantification:
Quantification is based on the ratio of the peak area of the 13-methyltetradecanoic acid methyl ester to the peak area of the internal standard methyl ester, using a calibration curve prepared with the certified reference material.
Data Presentation: Hypothetical Inter-Laboratory Comparison
The following table summarizes hypothetical results from a cross-validation study involving three independent laboratories analyzing a standardized sample containing 13-methyltetradecanoic acid. Proficiency is often assessed using Z-scores, which compare a laboratory's result to the consensus mean of all participants.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]
| Laboratory | Measured Concentration (µg/mL) | Standard Deviation (µg/mL) | Consensus Mean (µg/mL) | Z-score |
| Lab A | 15.2 | 0.8 | 15.5 | -0.38 |
| Lab B | 16.1 | 1.1 | 15.5 | 0.75 |
| Lab C | 15.3 | 0.9 | 15.5 | -0.25 |
Note: The consensus mean and Z-scores are calculated based on the combined data from all participating laboratories.
Mandatory Visualizations
Caption: Workflow for an inter-laboratory comparison study.
Caption: Analytical workflow for 13-methyltetradecanoic acid.
References
- 1. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of 13-methyltetradecanoic acid as an indicator of adipose tissue turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchmark-intl.com [benchmark-intl.com]
Assessing the Isotopic Contribution of 13-Methyltetradecanoic Acid-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of fatty acid metabolism is fundamental to understanding numerous physiological and pathological states. Stable isotope-labeled fatty acids are powerful tools for tracing the metabolic fate of these molecules in complex biological systems.[1][] This guide provides a comparative overview of 13-Methyltetradecanoic acid-d6 (13-MTD-d6) as a metabolic tracer, its comparison with other isotopic labeling strategies, and detailed experimental protocols for assessing its isotopic contribution.
Introduction to 13-Methyltetradecanoic Acid
13-Methyltetradecanoic acid (13-MTD) is a branched-chain saturated fatty acid.[3] It has been identified as a component of some mammalian milk and fat tissues and is also found in certain bacteria. Notably, 13-MTD has been shown to induce apoptosis in various cancer cell lines, making it a molecule of interest in oncology research.[4][5] Its branched-chain structure provides a unique structural marker, allowing it to be distinguished from more common straight-chain fatty acids in metabolic studies.[6]
The deuterated form, this compound, incorporates six deuterium (B1214612) (²H) atoms, creating a heavy-isotope-labeled version that can be traced and quantified using mass spectrometry. This allows researchers to follow its uptake, incorporation into complex lipids, and metabolic transformation.
Comparison of Isotopic Labeling Strategies for Fatty Acid Tracers
The choice of an isotopic tracer is critical and depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.[1] Deuterium (²H), Carbon-13 (¹³C), and radioisotopes like Fluorine-18 (¹⁸F) are common choices for labeling fatty acids.
| Feature | This compound (Deuterated) | ¹³C-Labeled Fatty Acids (e.g., [U-¹³C]Palmitate) | ¹⁸F-Labeled Fatty Acid Analogs |
| Detection Method | Mass Spectrometry (MS), typically Gas Chromatography-MS (GC-MS) | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS) | Positron Emission Tomography (PET) |
| Primary Application | Tracing fatty acid uptake, incorporation into complex lipids, and metabolic pathways.[7] | Quantifying fatty acid oxidation, flux, and incorporation into a wide range of metabolites.[8][9] | In vivo imaging of fatty acid uptake and metabolism in specific organs and tissues.[1] |
| Advantages | - Relatively lower cost compared to ¹³C-labeled compounds.- The branched structure of 13-MTD provides a unique metabolic marker.[6]- High sensitivity with appropriate MS techniques. | - Stable label with minimal risk of isotopic loss.- Provides detailed information on the fate of carbon atoms.[9]- Can be used for metabolic flux analysis.[10] | - Allows for non-invasive, whole-body imaging.- High sensitivity for detecting tracer uptake. |
| Limitations | - Potential for deuterium loss in certain metabolic pathways.- Requires sophisticated MS analysis for accurate quantification.[1] | - Higher cost of synthesis.- Requires specialized MS or IRMS instrumentation for high-precision measurements.[8] | - Short half-life of ¹⁸F (approx. 110 minutes) requires a nearby cyclotron.- Provides anatomical distribution rather than detailed molecular fate.[1] |
Experimental Protocol: Assessing Isotopic Contribution of 13-MTD-d6
This protocol outlines a general workflow for a cell culture-based experiment to assess the isotopic contribution of 13-MTD-d6.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells of interest at a desired density in standard growth media and allow them to adhere and reach the desired confluency.
-
Labeling Media Preparation: Prepare growth media supplemented with a known concentration of this compound. The tracer should be complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility.
-
Incubation: Remove the standard growth media and replace it with the 13-MTD-d6 labeling media. Incubate the cells for a time course determined by the specific metabolic questions being addressed (e.g., 2, 6, 12, 24 hours).
Lipid Extraction
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling media.
-
Lipid Extraction: Extract total lipids from the cell pellet using a standard method, such as the Folch or Bligh-Dyer procedure, which utilizes a chloroform:methanol solvent system.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated fatty acid not expected to be endogenously present, like d3-Myristic Acid) to the sample prior to extraction for quantification.[11]
Fatty Acid Derivatization
-
Saponification: Saponify the extracted lipids (e.g., using 1N KOH in methanol) to release the fatty acids from complex lipids.
-
Methylation: Convert the free fatty acids into fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., HCl in methanol).[12] FAMEs are more volatile and are suitable for GC-MS analysis.[13][14]
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column) to separate the different fatty acid species.[15]
-
Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.
-
Data Acquisition: Monitor for the specific m/z values corresponding to the unlabeled 13-MTD FAME and the 13-MTD-d6 FAME.
Data Analysis and Interpretation
-
Isotopic Enrichment Calculation: The isotopic enrichment is determined by the ratio of the peak area of the labeled (heavy) isotopologue to the total peak area (labeled + unlabeled).
-
Metabolic Fate: The presence of the d6-label in other lipid species (e.g., elongated or desaturated fatty acids, or complex lipids) indicates the metabolic pathways that 13-MTD has entered.
-
Flux Analysis: With appropriate experimental design and modeling, the rate of appearance and disappearance of the tracer can be used to calculate metabolic fluxes.[16]
Visualizing the Workflow and Concepts
Experimental Workflow for Isotopic Contribution Assessment
Caption: General workflow for assessing the isotopic contribution of 13-MTD-d6.
Conceptual Diagram of Isotopic Labeling
Caption: Replacement of hydrogen (H) with deuterium (D) in a fatty acid.
Signaling Pathway Implication of 13-MTD
Caption: 13-MTD's role in inhibiting AKT signaling to promote apoptosis.[4]
References
- 1. benchchem.com [benchchem.com]
- 3. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 5. yang851.com [yang851.com]
- 6. The use of 13-methyltetradecanoic acid as an indicator of adipose tissue turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 13. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Gas chromatography/mass spectrometry with chemometric methods for the determination of fatty acid profiles in herbal oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metsol.com [metsol.com]
performance of different LC columns for 13-Methyltetradecanoic acid analysis
An Objective Comparison of LC Columns for the Analysis of 13-Methyltetradecanoic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids, the selection of an appropriate liquid chromatography (LC) column is a critical step that dictates the accuracy, resolution, and efficiency of the separation. This guide provides a comparative overview of common LC columns for the analysis of 13-Methyltetradecanoic acid, a saturated branched-chain fatty acid. The comparison is supported by established chromatographic principles and experimental data from the analysis of similar long-chain fatty acids.
LC Column Performance Comparison
The most prevalent technique for fatty acid analysis is reversed-phase liquid chromatography (RPLC), where separation is based on the hydrophobic interactions between the analyte and the stationary phase.[1][2] The choice between different reversed-phase columns, primarily C18 and C8, depends on the specific requirements of the analysis, such as desired retention time and resolution.
Key Performance Characteristics of Common RPLC Columns for Fatty Acid Analysis
| Feature | C18 Column (Octadecylsilane) | C8 Column (Octylsilane) |
| Stationary Phase | Silica particles bonded with 18-carbon alkyl chains | Silica particles bonded with 8-carbon alkyl chains |
| Retention Mechanism | Primarily hydrophobic (van der Waals) interactions | Primarily hydrophobic (van der Waals) interactions |
| Hydrophobicity | High[3][4] | Moderate[4][5] |
| Analyte Retention | Stronger retention for non-polar compounds like fatty acids, resulting in longer run times.[3][4] | Weaker retention compared to C18, leading to faster elution of non-polar compounds.[3][6] |
| Resolution | Generally provides higher resolution for complex mixtures of hydrophobic compounds.[4][7] | Suitable for simpler mixtures or when faster analysis is a priority.[4][6] |
| Typical Applications | Analysis of long-chain fatty acids, fat-soluble vitamins, and other highly hydrophobic molecules.[3][4] | Analysis of moderately polar compounds, peptides, and when reduced retention is desired.[1][4] |
Discussion
For the analysis of 13-Methyltetradecanoic acid, a C15 fatty acid, both C18 and C8 columns are viable options.
-
C18 columns are often the first choice for fatty acid analysis due to their high hydrophobicity and strong retentive power for non-polar molecules.[3] The long octadecyl chains provide a large surface area for hydrophobic interactions, which can lead to excellent separation of structurally similar fatty acids.[3] This is particularly advantageous when analyzing complex biological samples where resolution from other lipid species is crucial.[1]
-
C8 columns , with their shorter octyl chains, are less hydrophobic than C18 columns.[3][4] This results in shorter retention times for fatty acids.[3] A C8 column may be preferred when high throughput is required or to reduce the overall analysis time.[6] While the resolving power might be slightly lower than a C18 column for very complex mixtures, it is often sufficient for the quantification of specific fatty acids like 13-Methyltetradecanoic acid.[2]
Ultimately, the choice between a C18 and C8 column for 13-Methyltetradecanoic acid analysis will depend on the complexity of the sample matrix and the specific goals of the experiment (e.g., high resolution vs. high throughput).
Experimental Protocols
Below is a representative experimental protocol for the analysis of long-chain fatty acids using LC-Mass Spectrometry (LC-MS), synthesized from common methodologies.[2][8] Method optimization will be required for specific instrumentation and sample types.
1. Sample Preparation (Lipid Extraction)
-
Objective: To extract total lipids, including 13-Methyltetradecanoic acid, from the sample matrix.
-
Protocol:
-
Homogenize the biological sample (e.g., tissue, serum).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl tert-butyl ether (MTBE)/methanol.[1]
-
Add an appropriate internal standard (e.g., a deuterated fatty acid) to the sample prior to extraction for accurate quantification.
-
Evaporate the organic phase containing the lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS analysis.
-
2. Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[1]
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the hydrophobic fatty acids. For example:
-
0-2 min: 30% B
-
2-15 min: Linear ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Column Temperature: 40 - 55 °C to ensure reproducible retention times and good peak shape.[1]
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for fatty acid analysis.[2]
-
Mass Analyzer: High-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[2]
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). For targeted quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS analysis of 13-Methyltetradecanoic acid.
Caption: General workflow for 13-Methyltetradecanoic acid analysis.
References
- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. hawach.com [hawach.com]
- 6. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. jsbms.jp [jsbms.jp]
A Researcher's Guide to Fatty Acid Quantification: Comparing Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the precise quantification of fatty acids is paramount for advancing our understanding of cellular metabolism, disease pathology, and therapeutic interventions. Mass spectrometry has emerged as the gold standard for this analytical challenge, offering unparalleled sensitivity and selectivity. However, the diverse array of mass spectrometry platforms available can make choosing the optimal instrument a complex decision. This guide provides an objective comparison of the leading mass spectrometry technologies for fatty acid quantification, supported by experimental data and detailed protocols to inform your selection process.
The primary mass spectrometry (MS) techniques for fatty acid analysis can be broadly categorized into those coupled with gas chromatography (GC-MS) and those with liquid chromatography (LC-MS). Within LC-MS, the most common mass analyzers include triple quadrupole (QqQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF) instruments. Each platform possesses distinct advantages and is suited for different analytical goals, from high-throughput targeted quantification to comprehensive untargeted profiling.
Quantitative Performance Comparison
The choice of a mass spectrometer is often dictated by the specific quantitative requirements of the study, such as the desired sensitivity, dynamic range, and the number of analytes to be measured. The following tables summarize the typical quantitative performance of different mass spectrometry platforms for fatty acid analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 1.5 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 6.12 ng/mL | [1] |
| Linear Dynamic Range | 3-5 orders of magnitude | [2] |
| Precision (RSD) | <15% | [3] |
| Primary Application | Targeted quantification of volatile fatty acids (as FAMEs) | [4] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Mass Analyzer | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Dynamic Range | Precision (RSD) | Primary Application | Reference |
| Triple Quadrupole (QqQ) | 5-100 nM | Not specified | 3-5 orders of magnitude | <15% (intra-day), <20% (inter-day) | Targeted quantification, high sensitivity | [2][3] |
| Orbitrap | ~5 ng/mL (median) | Not specified | ~2 orders of magnitude | Not specified | Untargeted & targeted analysis, high resolution | [5] |
| Q-TOF | Not specified | Not specified | ~3-4 orders of magnitude | <15% | Untargeted screening, high resolution | [6][7] |
It is important to note that performance can vary significantly based on the specific instrument model, experimental conditions, and the fatty acid being analyzed. For instance, triple quadrupole instruments are widely regarded as the benchmark for targeted quantification due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[8][9] In contrast, high-resolution mass spectrometry (HRMS) platforms like Orbitrap and Q-TOF excel in untargeted lipidomics by providing high mass accuracy, which aids in the identification of unknown fatty acids and the resolution of isobaric interferences.[7][10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of accurate fatty acid quantification. Below are representative methodologies for both GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Methyl Esters (FAMEs)
GC-MS analysis of fatty acids typically requires a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs).
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma) in a chloroform:methanol (2:1, v/v) solution.
-
Add an internal standard (e.g., a fatty acid not naturally present in the sample) for accurate quantification.
-
Induce phase separation by adding water or a saline solution.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
Add a solution of methanolic HCl or BF3-methanol to the dried lipid extract.
-
Heat the mixture at 60-100°C for 5-15 minutes.
-
After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
GC Column: Typically a polar capillary column (e.g., wax-based).
-
Injection: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
-
MS Detection: Electron ionization (EI) is the most common ionization technique. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Free Fatty Acids
LC-MS can be used to analyze free fatty acids directly, often without the need for derivatization.
-
Lipid Extraction:
-
Similar to the GC-MS protocol, extract lipids using a solvent mixture like chloroform:methanol. An internal standard should be added.
-
For plasma or serum, protein precipitation with a solvent like isopropanol (B130326) or acetonitrile (B52724) is often performed.
-
The lipid extract is dried and then reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
LC Column: Reversed-phase columns (e.g., C8 or C18) are commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) is typically employed.
-
-
MS Analysis:
-
Ionization: Electrospray ionization (ESI) is the most common technique, typically in negative ion mode to deprotonate the carboxylic acid group of the fatty acids.
-
Mass Analyzer Settings:
-
Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for each fatty acid are monitored.[12]
-
Orbitrap/Q-TOF: Operated in full scan mode for untargeted analysis, providing high-resolution mass data. For quantification, extracted ion chromatograms (EICs) are generated using a narrow mass window around the m/z of the target fatty acid.
-
-
Mandatory Visualizations
To better illustrate the processes and relationships involved in fatty acid analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflows for fatty acid analysis using GC-MS and LC-MS.
Caption: Logical relationship between analytical goals and mass spectrometer selection.
Caption: Simplified overview of a fatty acid signaling pathway.[13][14][15][16]
Conclusion
The selection of a mass spectrometer for fatty acid quantification is a critical decision that should be guided by the specific research objectives. For high-sensitivity, high-throughput targeted quantification of a defined set of fatty acids, a triple quadrupole mass spectrometer is often the most suitable choice.[8][9] For untargeted lipidomics studies that aim to identify and quantify a broad range of fatty acids, including novel or unexpected species, the high resolution and mass accuracy of Orbitrap or Q-TOF instruments are indispensable.[7][10][11]
By carefully considering the quantitative performance, experimental workflow, and the nature of the research questions, researchers can select the most appropriate mass spectrometry platform to generate high-quality, reliable data for their fatty acid analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 13. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 13-Methyltetradecanoic Acid-d6
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 13-Methyltetradecanoic acid-d6 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this deuterated fatty acid, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) for similar, non-deuterated fatty acids indicate no special handling precautions are necessary if used correctly, others classify the non-deuterated form as causing skin and serious eye irritation, and potentially respiratory irritation.[1] Therefore, it is prudent to adhere to the following personal protective equipment (PPE) standards:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves.
-
Skin Protection: A lab coat is recommended to prevent skin contact.
-
Ventilation: Handle the substance in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, must comply with local, regional, and national hazardous waste regulations.[2][3] The following steps outline a general procedure that should be adapted to your institution's specific guidelines.
1. Waste Identification and Classification:
-
Characterize the waste. This compound is a deuterated long-chain fatty acid. While not always classified as hazardous, it is best to manage it as a chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.
2. Containment and Labeling:
-
Place the waste material in a designated, properly sealed, and compatible waste container.
-
Clearly label the container with the full chemical name: "this compound" and any other required hazard information.
3. Small Spills and Contaminated Materials:
-
For minor spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[4][5]
-
Carefully collect the absorbent material and any contaminated items (e.g., paper towels, gloves) and place them into the designated chemical waste container.[2]
-
Do not allow the substance to enter sewers or surface water.[4][5]
4. Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key information for 13-Methyltetradecanoic acid. Note that specific data for the d6 variant may not be available, and the data for the non-deuterated form is provided as a close reference.
| Property | Value | Source |
| Molecular Formula | C15H24D6O2 | N/A |
| Molecular Weight | ~248.44 g/mol | N/A |
| GHS Hazard Statements | H315, H319, H335, H413 (for non-deuterated form) | PubChem[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistics for Handling 13-Methyltetradecanoic acid-d6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 13-Methyltetradecanoic acid-d6, including operational and disposal plans.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C15H30O2 | PubChem |
| Molecular Weight | 242.40 g/mol | PubChem[1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | PubChem[1] |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles.[3] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[3]
-
Skin Protection:
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. If working outside of a fume hood or with the powdered form where dust may be generated, an N95 or higher-level respirator should be used.[3]
3. Handling as a Solid:
-
If the compound is in powdered form, handle it carefully to avoid creating dust.
-
Allow the container to warm to room temperature before opening to prevent condensation from accumulating on the cold powder.[5]
4. Handling in Solution:
-
When dissolving, use a glass syringe or pipette to add the appropriate organic solvent.[5]
-
Gentle vortexing or sonication can be used to aid dissolution.[5]
-
Always use glass containers with Teflon-lined caps (B75204) for storing solutions to prevent contamination from plasticizers.[5]
Disposal Plan
1. Waste Identification:
-
Segregate waste containing this compound from other waste streams.
-
Label waste containers clearly with the chemical name and associated hazards.
2. Waste Collection:
-
Solid Waste: Collect any unused solid material and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed container.
-
Liquid Waste: Collect solutions in a compatible, sealed waste container. Do not mix with incompatible waste streams.
3. Disposal Route:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
While deuterium (B1214612) itself is not considered a significant environmental hazard, the fatty acid component may have long-lasting harmful effects on aquatic life.[1][2] Do not dispose of it down the drain.
-
Some suppliers of deuterated compounds may offer a take-back or recycling program for depleted heavy water or other deuterated materials.[6] Inquire with your supplier about such options.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. leelinework.com [leelinework.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
